RS-25344 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of RS-25344 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By preventing the degradation of cAMP, RS-25344 elevates its levels within the cell, thereby modulating a variety of downstream signaling pathways. This guide provides a comprehensive overview of the mechanism of action of RS-25344, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's function.
Core Mechanism of Action: Inhibition of Phosphodiesterase 4
The primary mechanism of action of RS-25344 is the potent and selective inhibition of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a superfamily of enzymes responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in numerous cellular processes. By inhibiting PDE4, RS-25344 effectively increases the intracellular concentration of cAMP. This elevation in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, resulting in diverse physiological responses, including the modulation of inflammatory processes and smooth muscle relaxation.[3][4]
A noteworthy aspect of RS-25344's interaction with PDE4 is its enhanced inhibitory activity towards the phosphorylated form of the PDE-4D3 isoform.[1] Phosphorylation of PDE-4D3 by PKA can increase the enzyme's sensitivity to inhibition by RS-25344 by approximately 100-fold. This suggests a unique pharmacological strategy targeting an activated state of the enzyme, potentially offering greater selectivity and efficacy in specific cellular contexts where PDE-4D3 is phosphorylated.[1]
Quantitative Data: Potency and Selectivity
The inhibitory activity of RS-25344 has been quantified across various PDE subtypes and in cellular assays. The data clearly demonstrates its high potency for PDE4 and significant selectivity over other PDE families.
| Target | Assay Type | Value | Reference |
| PDE4 | Enzyme Inhibition (IC50) | 0.28 nM | [1][2] |
| PDE1 | Enzyme Inhibition (IC50) | > 100 µM | [1][2] |
| PDE2 | Enzyme Inhibition (IC50) | 160 µM | [1][2] |
| PDE3 | Enzyme Inhibition (IC50) | 330 µM | [1][2] |
| Concanavalin A-induced IL-5 release | Human PBMCs (EC50) | 0.3 nM | |
| LPS-induced TNF-α release | Human PBMCs (EC50) | 5.4 nM | |
| Eosinophil Chemotaxis (PAF-induced) | Inhibition | 35.1 ± 6.1% at 10 µM | [5] |
| Eosinophil Chemotaxis (C5a-induced) | Inhibition | 39.5 ± 5.0% at 10 µM | [5] |
Key Signaling Pathway
The inhibition of PDE4 by RS-25344 initiates a cascade of intracellular events. The following diagram illustrates the core signaling pathway.
Caption: RS-25344 inhibits PDE4, leading to increased cAMP and PKA activation.
Experimental Protocols
The characterization of RS-25344 involves a series of in vitro biochemical and cell-based assays. Below are detailed methodologies for key experiments.
PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of RS-25344 to inhibit the enzymatic activity of purified PDE4.
-
Enzyme Source: Recombinant human PDE4D3 expressed in and purified from Sf9 cells.[1]
-
Substrate: [³H]-cAMP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the RS-25344 dilutions, recombinant PDE4 enzyme, and assay buffer.
-
Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer or by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an ion-exchange resin.
-
Measure the radioactivity of the [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the anti-inflammatory effect of RS-25344 by measuring its ability to inhibit the release of pro-inflammatory cytokines.
-
Cell Source: Human PBMCs isolated from healthy donors.
-
Stimulants: Lipopolysaccharide (LPS) for TNF-α release or Concanavalin A for IL-5 release.
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Pre-incubate the cells with serial dilutions of RS-25344 for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or Concanavalin A (e.g., 10 µg/mL).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of TNF-α or IL-5 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulant-only control.
-
Determine the EC50 value for the inhibition of cytokine release.
-
Eosinophil Chemotaxis Assay
This assay evaluates the effect of RS-25344 on the migration of eosinophils towards a chemoattractant.[5]
-
Cell Source: Eosinophils isolated from healthy human volunteers using an immunomagnetic method.[5]
-
Chemoattractants: Platelet-activating factor (PAF; 10⁻⁶ M) or complement factor 5a (C5a; 10⁻⁸ M).[5]
-
Apparatus: Microchemotaxis chambers.[5]
-
Procedure:
-
Isolate eosinophils from peripheral blood.
-
Pre-treat the eosinophils with RS-25344 or vehicle control.
-
Place the chemoattractant in the lower wells of the microchemotaxis chamber.
-
Place a filter membrane over the lower wells.
-
Add the treated eosinophil suspension to the upper wells.
-
Incubate the chamber to allow for cell migration.
-
After incubation, fix and stain the filter.
-
Quantify the number of migrated cells by microscopy.
-
Calculate the percentage of inhibition of chemotaxis compared to the vehicle-treated control.
-
Experimental Workflows
The following diagrams illustrate the general workflows for characterizing a PDE4 inhibitor like RS-25344.
Caption: Workflow for determining the IC50 of RS-25344 in a biochemical assay.
Caption: Workflow for assessing the anti-inflammatory effects of RS-25344.
Conclusion
This compound is a highly potent and selective PDE4 inhibitor. Its mechanism of action, centered on the elevation of intracellular cAMP, has been well-characterized through a variety of in vitro assays. The compound's ability to inhibit the release of pro-inflammatory cytokines and modulate immune cell function underscores its potential as a pharmacological tool and a lead compound for the development of novel anti-inflammatory therapeutics. The enhanced activity against phosphorylated PDE-4D3 presents an intriguing avenue for achieving targeted therapeutic effects. Further research into the in vivo efficacy and safety profile of RS-25344 is warranted to fully elucidate its therapeutic potential.
References
- 1. Activation and selective inhibition of a cyclic AMP-specific phosphodiesterase, PDE-4D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKAP3 selectively binds PDE4A isoforms in bovine spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated intracellular cyclic AMP inhibits chemotaxis in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-25344 Hydrochloride: A Technical Guide for Drug Development Professionals
Executive Summary
RS-25344 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). With a primary focus on its anti-inflammatory properties, this document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological effects, and key experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the scientific foundation of this compound. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, chemically known as 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride, is a small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates a range of physiological processes, most notably the inflammatory response. This targeted action has positioned this compound as a compound of interest for its potential therapeutic applications in inflammatory diseases, as well as for its cognitive-enhancing and antineoplastic effects.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride | [1][2] |
| CAS Number | 152815-28-6 | [1][3] |
| Molecular Formula | C₁₉H₁₃N₅O₄ · HCl | [2] |
| Molecular Weight | 411.8 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO (15 mg/ml) and DMF (5 mg/ml) | [2] |
| SMILES | O=C1C2=CC=CN=C2N(C3=CC(--INVALID-LINK--=O)=CC=C3)C(N1CC4=CC=NC=C4)=O.Cl | [2] |
| InChI Key | ROSFKXDQMBPYQQ-UHFFFAOYSA-N | [1][3] |
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of phosphodiesterase 4 (PDE4). The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the modulation of cellular responses, including the suppression of inflammatory mediator release.
Pharmacological Data
In Vitro Inhibitory Activity
This compound is a highly potent inhibitor of PDE4, with significantly lower activity against other PDE isoforms, highlighting its selectivity.
| Enzyme Target | IC₅₀ (nM) | Reference(s) |
| PDE4 | 0.28 - 0.3 | [3][5] |
| PDE1 | >100,000 | [1][5] |
| PDE2 | 160,000 | [1] |
| PDE3 | 330,000 | [1] |
Anti-Inflammatory Activity
The inhibitory effect of this compound on PDE4 translates to potent anti-inflammatory activity, as demonstrated by the inhibition of cytokine release from human peripheral blood mononuclear cells (PBMCs).
| Assay | Stimulant | Cytokine | EC₅₀ (nM) | Reference(s) |
| Human PBMCs | Concanavalin A | IL-5 | 0.3 | [5] |
| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | 5.4 | [5] |
Experimental Protocols
Disclaimer: The following protocols are representative examples of the methodologies used to assess the activity of PDE4 inhibitors and their effects on cytokine release. The specific protocols used to generate the data for this compound were not available in the accessed literature.
PDE4 Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PDE4.
Methodology:
-
Reagent Preparation:
-
Recombinant human PDE4 enzyme is diluted to the desired concentration in assay buffer.
-
A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.
-
The substrate, cAMP, is prepared in assay buffer.
-
-
Incubation:
-
The PDE4 enzyme solution is pre-incubated with the various concentrations of this compound or vehicle (DMSO) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
The reaction is initiated by the addition of the cAMP substrate.
-
The plate is incubated at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Detection:
-
The reaction is terminated, often by the addition of a stop reagent.
-
The amount of 5'-AMP produced is quantified. This can be achieved using various methods, such as a coupled enzyme assay that leads to a fluorescent or luminescent signal, or by using a radiolabeled substrate and measuring the radioactivity of the product.
-
-
Data Analysis:
-
The percentage of PDE4 inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytokine Release Assay from Human PBMCs (Representative Protocol)
This protocol outlines a general procedure for measuring the effect of a compound on cytokine release from stimulated human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation and Plating:
-
PBMCs are isolated from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated cells are washed, counted, and resuspended in complete cell culture medium.
-
A specific number of cells (e.g., 2 x 10⁵ cells/well) are seeded into a 96-well plate.
-
-
Compound Treatment:
-
Serial dilutions of this compound are prepared in cell culture medium.
-
The diluted compound or vehicle is added to the wells containing PBMCs.
-
The plate is pre-incubated for a short period (e.g., 1 hour) at 37°C in a CO₂ incubator.
-
-
Cell Stimulation:
-
A stimulant, such as Lipopolysaccharide (LPS) for TNF-α release or Concanavalin A (ConA) for IL-5 release, is added to the wells to induce cytokine production.
-
The plate is incubated for an extended period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, the plate is centrifuged, and the cell-free supernatant is collected.
-
The concentration of the cytokine of interest (e.g., TNF-α or IL-5) in the supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of cytokine release is calculated for each concentration of this compound compared to the stimulated vehicle control.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Synthesis
Disclaimer: A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. The following represents a general and plausible synthetic approach for the core pyrido[2,3-d]pyrimidine (B1209978) structure based on established chemical methodologies.
The synthesis of the pyrido[2,3-d]pyrimidine core of this compound likely involves a multi-step process starting from appropriately substituted pyrimidine (B1678525) and pyridine (B92270) precursors. A common strategy for constructing this heterocyclic system is the condensation of a substituted 6-aminouracil (B15529) derivative with a suitable three-carbon synthon.
Subsequent N-alkylation steps with 3-nitrobenzyl bromide and 4-(chloromethyl)pyridine (B78701) would install the respective side chains to yield the final RS-25344 molecule. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid in a suitable solvent.
Conclusion
This compound is a potent and selective PDE4 inhibitor with significant anti-inflammatory properties demonstrated in vitro. Its high affinity for PDE4 and its ability to suppress the release of key inflammatory cytokines at nanomolar concentrations make it a valuable tool for research in inflammation and related therapeutic areas. The data presented in this technical guide, along with the representative experimental protocols, provide a solid foundation for further investigation and development of this and similar compounds. Future studies should aim to further elucidate its in vivo efficacy, pharmacokinetic profile, and safety to fully assess its therapeutic potential.
References
- 1. Long PDE4 cAMP specific phosphodiesterases are activated by protein kinase A-mediated phosphorylation of a single serine residue in Upstream Conserved Region 1 (UCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
RS-25344 Hydrochloride: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound effectively elevates its concentration within cells, leading to the modulation of various downstream signaling pathways. This mechanism underlies its significant anti-inflammatory, memory-enhancing, and potential antineoplastic effects observed in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP to adenosine monophosphate (AMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[2]
The activation of these pathways has several important consequences, particularly in immune cells. Elevated cAMP levels are associated with the suppression of inflammatory responses, including the reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-5 (IL-5).[3] This anti-inflammatory effect is a key rationale for the investigation of PDE4 inhibitors in a range of inflammatory conditions.
Signaling Pathway
The signaling pathway modulated by this compound is central to cellular function. The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for PDE4 inhibitors like RS-25344.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity for the PDE4 enzyme.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Type/Source | Reference |
| PDE4 | 0.28 | Human Lymphocytes | [4] |
| PDE1 | >100,000 | Not Specified | [3][5] |
| PDE2 | 160,000 | Not Specified | [5] |
| PDE3 | 330,000 | Not Specified | [5] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Effect | EC50 (nM) | Cell Type | Stimulus | Reference |
| Inhibition of IL-5 Release | 0.3 | Human PBMCs | Concanavalin A | [3] |
| Inhibition of TNF-α Release | 5.4 | Human PBMCs | Lipopolysaccharide (LPS) | [3] |
Table 3: In Vivo Activity of this compound
| Effect | Dose | Route of Administration | Animal Model | Reference |
| Increased Gastric Retention | 1 mg/kg | Intraperitoneal (i.p.) | Mouse | [4] |
| Increased Stomach Weight | 5 mg/kg (twice daily for 72h) | Intraperitoneal (i.p.) | C57BL/6 Mouse | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of the key experimental protocols used to characterize this compound.
PDE4 Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the PDE4 enzyme.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of purified recombinant PDE4 enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of this compound in an appropriate assay buffer.
-
Plate Setup: In a microplate, add the diluted this compound or vehicle control. Then, add the PDE4 enzyme solution to all wells except the negative control.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate to allow the reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. The choice of detection method will vary (e.g., fluorescence polarization, HTRF, or antibody-based methods).
-
Data Acquisition: Read the plate using a suitable microplate reader.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cytokine Release Assay from Human PBMCs
This protocol outlines the measurement of the inhibitory effect of this compound on cytokine release from peripheral blood mononuclear cells (PBMCs).
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Seed the isolated PBMCs into a 96-well culture plate at an appropriate density.
-
Inhibitor Treatment: Add serial dilutions of this compound or a vehicle control to the wells.
-
Pre-incubation: Pre-incubate the cells with the compound.
-
Stimulation: Add a stimulating agent such as Lipopolysaccharide (LPS) to induce TNF-α release or Concanavalin A for IL-5 release.
-
Incubation: Incubate the plate to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of cytokine release inhibition for each concentration of this compound and determine the EC50 value.
In Vivo Gastric Retention Assay
This protocol provides a general framework for assessing the effect of this compound on gastric emptying in a mouse model.
Detailed Steps:
-
Animal Preparation: Fast mice overnight with free access to water.
-
Compound Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection).
-
Waiting Period: Allow a set amount of time for the compound to be absorbed and distributed.
-
Meal Administration: Administer a standardized, non-absorbable meal containing a marker (e.g., charcoal or a radiolabel) via oral gavage.
-
Gastric Emptying Period: Wait for a predetermined amount of time to allow for gastric emptying to occur.
-
Sample Collection: Euthanize the mice and carefully dissect out the stomachs.
-
Measurement: Determine the amount of the marker remaining in the stomach. This can be done by weighing the stomach contents or by measuring the radioactivity if a radiolabeled meal was used.
-
Data Analysis: Compare the amount of gastric content remaining in the this compound-treated group to the vehicle-treated group to determine the effect on gastric retention.
Conclusion
This compound is a highly potent and selective PDE4 inhibitor with demonstrated anti-inflammatory and physiological effects in preclinical models. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for its therapeutic potential in a variety of disease contexts. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic applications of this compelling compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
The Selective PDE4 Inhibitor RS-25344 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound modulates various cellular processes, demonstrating significant anti-inflammatory and other pharmacological effects. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Chemical Structure and Properties
This compound, chemically known as 1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride, is a small molecule inhibitor with the following properties:
| Property | Value |
| Chemical Formula | C₁₉H₁₃N₅O₄ · HCl |
| Molecular Weight | 411.8 g/mol |
| CAS Number | 152815-28-6 |
| Appearance | Solid |
| SMILES | O=C1C2=CC=CN=C2N(C3=CC(--INVALID-LINK--=O)=CC=C3)C(N1CC4=CC=NC=C4)=O.Cl[1] |
| InChI Key | ROSFKXDQMBPYQQ-UHFFFAOYSA-N[1] |
Mechanism of Action: Selective PDE4 Inhibition
This compound exerts its pharmacological effects through the potent and selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a myriad of cellular signaling pathways. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.
A crucial aspect of RS-25344's mechanism is its enhanced inhibitory activity towards the phosphorylated form of the PDE4D3 isoform. Phosphorylation of PDE-4D3 by PKA leads to a conformational change that significantly increases its sensitivity to inhibition by RS-25344, by approximately 100-fold.[2] This targeted action on the activated form of the enzyme in leukocytes suggests a basis for its potent anti-inflammatory properties with potentially fewer side effects than non-selective PDE4 inhibitors.[2]
Signaling Pathway of this compound Action
References
An In-Depth Technical Guide to RS-25344 Hydrochloride (CAS: 152815-28-6): A Potent and Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and highly selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By preventing the degradation of cAMP, RS-25344 modulates various cellular pathways, leading to a broad spectrum of anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and detailed experimental protocols for its in vitro characterization. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of PDE4 inhibition.
Introduction
This compound, with the chemical name 1-(3-Nitrophenyl)-3-(4-pyridinylmethyl)-pyrido[2,3-d]pyrimidine-2,3-(1H,3H)-dione hydrochloride, is a well-characterized research compound belonging to the class of nitraquazone (B1200208) analogues. It has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the PDE4 enzyme family. PDE4 is predominantly expressed in inflammatory and immune cells, making it an attractive target for the development of therapeutics for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory conditions. The defining characteristic of RS-25344 is its high potency and selectivity for PDE4 over other phosphodiesterase families, which is crucial for minimizing off-target effects.
Mechanism of Action: The cAMP Signaling Pathway
The primary mechanism of action of this compound is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways.
By inhibiting PDE4, RS-25344 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the modulation of gene expression, typically resulting in the suppression of pro-inflammatory cytokine production (e.g., Tumor Necrosis Factor-alpha (TNF-α), interleukins) and an increase in the production of anti-inflammatory cytokines. This cascade of events forms the basis of the anti-inflammatory properties of RS-25344.
Pharmacological Profile
In Vitro Potency and Selectivity
RS-25344 is a highly potent inhibitor of PDE4. A key study demonstrated that the phosphorylation of the PDE4D3 isoform by PKA increases the sensitivity of the enzyme to inhibition by RS-25344 by approximately 100-fold.[1] This suggests that RS-25344 may preferentially target the activated form of the enzyme in cellular environments where the cAMP/PKA pathway is engaged. The compound exhibits excellent selectivity for PDE4 over other PDE families.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Source(s) |
| PDE4 | 0.28 | --INVALID-LINK--, --INVALID-LINK-- |
| PDE1 | >100,000 | --INVALID-LINK--, --INVALID-LINK-- |
| PDE2 | 160,000 | --INVALID-LINK-- |
| PDE3 | 330,000 | --INVALID-LINK-- |
In Vitro Cellular Activity
Consistent with its mechanism of action, RS-25344 demonstrates potent anti-inflammatory effects in various cell-based assays. It effectively inhibits the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Table 2: In Vitro Cellular Efficacy of this compound
| Assay | Cell Type | Stimulus | Endpoint | EC50 (nM) | Source(s) |
| Cytokine Release | Human PBMCs | Concanavalin A | IL-5 Release | 0.3 | --INVALID-LINK-- |
| Cytokine Release | Human PBMCs | Lipopolysaccharide (LPS) | TNF-α Release | 5.4 | --INVALID-LINK-- |
In Vivo Profile
While RS-25344 is widely cited as having potential for memory and cognition enhancement, as well as antineoplastic effects, specific in vivo studies detailing these activities were not publicly available in the searched literature. The following sections describe general experimental approaches that could be used to evaluate these potential effects.
3.3.1. Cognitive Enhancement Models To assess the procognitive effects of RS-25344, rodent models of learning and memory would be appropriate.
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory in rodents. After habituation, an animal is exposed to two identical objects. Following a retention interval, one of the familiar objects is replaced with a novel one. A cognitively healthy animal will spend more time exploring the novel object. The dosing regimen for RS-25344 would need to be determined through pharmacokinetic studies, but would typically involve administration prior to the training or testing phase.
-
Morris Water Maze: This is a test of spatial learning and memory. Animals are trained to find a hidden platform in a pool of opaque water, using spatial cues. The time taken to find the platform (escape latency) over several trials is a measure of learning. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
3.3.2. Antineoplastic Models To investigate the potential antineoplastic effects of RS-25344, in vivo cancer models would be utilized.
-
Xenograft Models: Human cancer cell lines (e.g., from lung, colon, or breast cancer) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, animals would be treated with RS-25344 or a vehicle control. Tumor growth would be monitored over time by caliper measurements. At the end of the study, tumors would be excised, weighed, and processed for histological and molecular analysis.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 value of RS-25344 against a purified PDE4 enzyme.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
-
Enzyme: Purified recombinant human PDE4 (specific isoform, e.g., PDE4D3) is diluted in assay buffer to a working concentration.
-
Substrate: cAMP is dissolved in assay buffer. The final concentration should be below the Km for the enzyme to ensure sensitivity.
-
Inhibitor: A stock solution of this compound is prepared in 100% DMSO and serially diluted to create a range of concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 1-2 µL) of the RS-25344 serial dilutions or DMSO (vehicle control) to the wells of a microplate.
-
Add the diluted PDE4 enzyme solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
-
Detection and Analysis:
-
Quantify the amount of AMP produced using a commercially available detection kit (e.g., fluorescence polarization, HTRF, or enzyme-coupled assays).
-
Calculate the percentage of inhibition for each concentration of RS-25344 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the RS-25344 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TNF-α Release Assay from LPS-Stimulated Human PBMCs
This protocol describes a method to evaluate the anti-inflammatory effect of RS-25344 in a primary human cell system.
Methodology:
-
Isolation of PBMCs:
-
Human peripheral blood mononuclear cells are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Cell Plating and Treatment:
-
PBMCs are plated in a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well.
-
Serial dilutions of this compound are prepared in culture medium.
-
The cells are pre-incubated with the various concentrations of RS-25344 or vehicle control (medium with DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. Unstimulated control wells receive medium only.
-
The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection and Analysis:
-
After incubation, the plate is centrifuged, and the cell-free supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
The percentage inhibition of TNF-α release is calculated for each concentration of RS-25344 compared to the LPS-stimulated vehicle control.
-
An EC50 value is determined by plotting the percent inhibition against the logarithm of the RS-25344 concentration.
-
Conclusion
This compound is a potent and selective PDE4 inhibitor that serves as an invaluable tool for studying the role of the cAMP signaling pathway in inflammation and other physiological processes. Its well-defined mechanism of action and high in vitro potency make it a standard reference compound for research in this area. While its in vivo effects on cognition and cancer are anecdotally reported, further published research is needed to substantiate these claims and define its therapeutic potential in these areas. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of RS-25344 and other novel PDE4 inhibitors.
References
RS-25344 Hydrochloride: A Technical Deep Dive into its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor, with a particular affinity for the activated, phosphorylated form of the PDE4D3 isozyme. Its discovery in the mid-1990s highlighted a novel pharmacological strategy for targeting activated phosphodiesterases in inflammatory cells. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental findings related to this compound. It includes a compilation of its quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of its signaling pathway and experimental workflows. While the compound showed significant promise in preclinical studies, its developmental history beyond initial discovery is not well-documented in publicly available literature, and it appears to have been discontinued (B1498344) for commercial reasons.
Discovery and History
This compound emerged from research focused on the role of cyclic AMP (cAMP) specific phosphodiesterases in the inflammatory process. The seminal work by Alvarez, Sette, Yang, and colleagues, published in 1995, first characterized RS-25344 as a potent inhibitor of PDE4.[1] Their research identified that in a human promonocytic cell line (U937), the decline in intracellular cAMP levels following stimulation with prostaglandin (B15479496) E2 was associated with the activation of a high-affinity cAMP phosphodiesterase. This activated enzyme was identified as a variant of PDE-4D.[1]
A key finding of this initial research was that the phosphorylation of the PDE-4D3 isoform by protein kinase A (PKA) dramatically increased its sensitivity to inhibition by RS-25344 by approximately 100-fold.[1] This observation suggested a novel therapeutic approach: targeting the activated conformation of a PDE isozyme, which could potentially lead to greater selectivity and fewer side effects compared to non-selective PDE4 inhibitors.[1]
The developmental history of this compound following these initial findings is not extensively detailed in the scientific literature. There is no evidence to suggest that the compound progressed to clinical trials. Some commercial suppliers of research chemicals have discontinued the product, citing commercial reasons for this decision.
Pharmacological Profile
This compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4). Its inhibitory activity is significantly enhanced when targeting the phosphorylated form of the PDE4D3 isoform.
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Type | Notes |
| IC50 (PDE4) | 0.28 nM[2], 0.3 nM[1] | Purified PDE4 | |
| IC50 (PDE1) | > 100 µM[2] | Purified PDE1 | Demonstrates high selectivity. |
| IC50 (PDE2) | 160 nM[2] | Purified PDE2 | |
| IC50 (PDE3) | 330 nM[2] | Purified PDE3 | |
| EC50 (IL-5 release) | 0.3 nM[1] | Concanavalin A-induced human PBMCs | |
| EC50 (TNF-α release) | 5.4 nM[1] | LPS-induced human PBMCs |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. LPS: Lipopolysaccharide.
Mechanism of Action: The cAMP Signaling Pathway
Cyclic AMP is a crucial second messenger involved in a myriad of cellular processes, including inflammation. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). PDE4 is a family of enzymes that specifically hydrolyzes cAMP.
In inflammatory cells, an increase in cAMP levels generally leads to a suppression of inflammatory responses, such as the release of cytokines and chemokines. By inhibiting PDE4, RS-25344 prevents the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the attenuation of the inflammatory cascade.
A unique aspect of RS-25344's mechanism is its enhanced potency against the PKA-phosphorylated form of PDE4D3. This suggests a feed-forward mechanism where an initial rise in cAMP activates PKA, which then phosphorylates PDE4D3, making it more susceptible to inhibition by RS-25344, thus further amplifying the anti-inflammatory signal.
References
RS-25344 Hydrochloride: A Comprehensive Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, RS-25344 leads to an accumulation of cAMP, which in turn modulates various cellular functions, particularly in immune and inflammatory responses. This document provides an in-depth technical guide on the target selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Mechanism of Action
RS-25344 exerts its pharmacological effects by competitively inhibiting the catalytic activity of phosphodiesterase 4 (PDE4). This enzyme is responsible for the hydrolysis of cAMP to adenosine 5'-monophosphate (5'-AMP). Inhibition of PDE4 results in elevated intracellular cAMP levels, leading to the activation of downstream signaling pathways, primarily through Protein Kinase A (PKA). This cascade of events ultimately suppresses the production of pro-inflammatory mediators.
Target Selectivity Profile
The selectivity of this compound for PDE4 over other phosphodiesterase isoforms is a critical aspect of its pharmacological profile, contributing to its potential therapeutic window and reduced side effects.
Quantitative Inhibition Data
The following table summarizes the in vitro inhibitory activity of this compound against various phosphodiesterase isoforms.
| Target | IC50 (nM) | Selectivity vs. PDE4 |
| PDE4 | 0.3 | - |
| PDE1 | >100,000 | >333,333-fold |
| PDE2 | >100,000 | >333,333-fold |
| PDE3 | >100,000 | >333,333-fold |
Data sourced from publicly available information.
Functional Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)
RS-25344 has demonstrated potent anti-inflammatory effects in cellular assays.
| Functional Endpoint | EC50 (nM) |
| Inhibition of Concanavalin A-induced IL-5 release | 0.3 |
| Inhibition of LPS-induced TNF-α release | 5.4 |
Data sourced from publicly available information.
Signaling Pathway
The mechanism of action of RS-25344 involves the modulation of the canonical cAMP signaling pathway.
Caption: cAMP signaling pathway and the inhibitory action of RS-25344.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the selectivity and functional activity of this compound.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of different PDE isoforms.
Materials:
-
Recombinant human PDE isoforms (PDE1, PDE2, PDE3, PDE4)
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
Snake Venom Nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the compound dilutions, the respective recombinant PDE enzyme, and assay buffer.
-
Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Incubate the plate at 30°C for a further 10 minutes.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product by passing the reaction mixture through an anion-exchange resin column. [³H]-cAMP will bind to the resin, while [³H]-adenosine will be in the eluate.
-
Collect the eluate into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the PDE inhibition assay.
Cytokine Release Assay from Human PBMCs
This assay evaluates the functional anti-inflammatory effect of RS-25344 by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) or Concanavalin A
-
This compound
-
Human TNF-α and IL-5 ELISA kits
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells/well.
-
Pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with an appropriate stimulant (e.g., 10 ng/mL LPS for TNF-α release or Concanavalin A for IL-5 release). Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of TNF-α or IL-5 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulant-only control.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
An In-Depth Technical Guide to RS-25344 Hydrochloride and its Interaction with cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), a key enzyme family in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By inhibiting the degradation of cAMP, this compound effectively elevates intracellular cAMP concentrations, thereby modulating a variety of downstream signaling pathways. This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Modulation of cAMP Signaling
The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive metabolite 5'-AMP. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.
Cyclic AMP is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes. The elevation of cAMP levels by this compound results in the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a wide array of substrate proteins, including transcription factors, enzymes, and ion channels, leading to diverse physiological responses. These can include modulation of inflammatory responses, smooth muscle relaxation, and regulation of synaptic plasticity.
Current evidence suggests that the pharmacological effects of this compound are mediated exclusively through the inhibition of PDE4, with no direct effects on adenylyl cyclase, the enzyme responsible for cAMP synthesis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity for PDE4.
Table 1: In Vitro Inhibitory Potency of this compound against Phosphodiesterase Isoforms
| Target | IC50 (nM) | Source |
| PDE4 | 0.28 | [1][2][3] |
| PDE1 | >100,000 | [1][2][3] |
| PDE2 | 160,000 | [1][2][3] |
| PDE3 | 330,000 | [1][2][3] |
Note: The IC50 value for PDE4 represents the overall potency for the PDE4 family. RS-25344 has been shown to be particularly effective against the PDE4D subtype, with phosphorylation of PDE4D3 increasing its sensitivity to inhibition by approximately 100-fold[4]. Specific IC50 values for all individual PDE4 subtypes (A, B, C, D) are not consistently reported in the public domain.
Table 2: Cellular Activity of this compound
| Assay | Cell Type | EC50 (nM) | Effect | Source |
| Inhibition of IL-5 Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.3 | Inhibition of concanavalin (B7782731) A-induced IL-5 release | |
| Inhibition of TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 5.4 | Inhibition of LPS-induced TNF-α release | |
| Inhibition of Eosinophil Chemotaxis | Human Eosinophils | Not explicitly defined as EC50, but significant inhibition observed at 10⁻⁵ M | Inhibition of chemotaxis in response to PAF and C5a | [5] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dosing | Observed Effect | Source |
| Wild-type C57BL/6 mice | 5 mg/kg, i.p., twice daily for 72h | Significant increase in stomach weight | [1] |
| Wild-type C57BL/6 mice | 1 mg/kg, i.p., 30 min prior to food bolus | Increased gastric retention | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound and other PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme (specifically PDE4D3 is recommended based on literature[4])
-
This compound
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 mM 2-mercaptoethanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the recombinant PDE4 enzyme to each well and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP (final concentration typically around 1 µM).
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add 5'-Nucleotidase to each well and incubate for 10 minutes at 30°C to convert the product [³H]-5'-AMP to [³H]-adenosine.
-
Add a slurry of the anion-exchange resin to each well to bind the unreacted [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular cAMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels in a cellular context.
Materials:
-
A suitable cell line (e.g., Human Peripheral Blood Mononuclear Cells - PBMCs)
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator) or another relevant agonist
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator like forskolin for a defined period (e.g., 15 minutes).
-
Remove the medium and lyse the cells using the provided lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of this compound to determine the EC50 for cAMP accumulation.
In Vivo Model of Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of lung inflammation.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle to the mice at a predetermined time before the inflammatory challenge.
-
Induce pulmonary inflammation by intranasal administration of LPS in sterile saline.
-
At a specified time point after LPS challenge (e.g., 6 or 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the lungs.
-
Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages, etc.).
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
The lung tissue can also be collected for histological analysis or measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Compare the inflammatory parameters between the vehicle-treated and this compound-treated groups to assess its anti-inflammatory efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Activation and selective inhibition of a cyclic AMP-specific phosphodiesterase, PDE-4D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated intracellular cyclic AMP inhibits chemotaxis in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RS-25344 Hydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor, a class of compounds with significant therapeutic potential in a range of disorders, including those affecting the central nervous system.[1][2] While sometimes mistaken for a serotonin (B10506) 5-HT4 receptor antagonist, its primary mechanism of action is the inhibition of the PDE4 enzyme, which plays a crucial role in intracellular signaling. This guide provides a comprehensive technical overview of this compound, focusing on its pharmacological profile, mechanism of action, and its relevance to neuroscience research.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its effects by selectively inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in a multitude of cellular processes.[1][2] By inhibiting PDE4, RS-25344 prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, including transcription factors like cAMP response element-binding protein (CREB). In neuroscience, the potentiation of the cAMP/PKA/CREB signaling pathway is strongly linked to processes of synaptic plasticity, learning, and memory.[3]
The inhibitory action of RS-25344 is particularly potent and selective for PDE4.[1][4] Notably, its inhibitory concentration (IC50) for PDE4 is in the nanomolar range, while it shows significantly weaker to negligible effects on other phosphodiesterase families (PDE1, PDE2, and PDE3).[2] This selectivity is a key characteristic, as it minimizes off-target effects that can arise from the inhibition of other PDE subtypes.
Pharmacological Profile
The pharmacological activity of this compound has been characterized through various in vitro assays, which demonstrate its high potency and selectivity for the PDE4 enzyme.
| Parameter | Value | Enzyme/Cell Type | Reference |
| IC50 | 0.28 nM | PDE4 (in human lymphocytes) | [3] |
| 0.3 nM | PDE4 | [1][4] | |
| > 100 µM | PDE1 | [1][2] | |
| 160 µM | PDE2 | [2][3] | |
| 330 µM | PDE3 | [2][3] | |
| EC50 | 0.3 nM | Inhibition of Concanavalin A-induced IL-5 release in human PBMCs | [1][4] |
| 5.4 nM | Inhibition of LPS-induced TNF-α release in human PBMCs | [1][4] |
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the modulation of the cAMP signaling cascade. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound via PDE4 inhibition.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols relevant to the study of this compound.
Phosphodiesterase (PDE) Inhibition Assay
This assay is fundamental for determining the potency and selectivity of RS-25344 against different PDE isozymes.
-
Enzyme Preparation : Recombinant human PDE enzymes (PDE1-4) are used.
-
Reaction Mixture : A reaction buffer containing a known concentration of the PDE enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of this compound is prepared.
-
Initiation and Incubation : The reaction is initiated by the addition of the cAMP substrate and incubated at 37°C for a specified period.
-
Termination : The reaction is stopped by the addition of a binding reagent that sequesters the fluorescently labeled product (e.g., AMP).
-
Detection : The amount of product formed is quantified by measuring the fluorescence polarization. A decrease in fluorescence polarization corresponds to an increase in PDE activity.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the RS-25344 concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the anti-inflammatory potential of RS-25344.
-
PBMC Isolation : PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture : Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Pre-treatment : Cells are pre-incubated with various concentrations of this compound for a defined period.
-
Stimulation : Cytokine release is stimulated by adding an inflammatory agent such as Lipopolysaccharide (LPS) for TNF-α release or Concanavalin A for IL-5 release.
-
Incubation : The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 18-24 hours).
-
Supernatant Collection : The cell culture supernatant is collected after centrifugation to pellet the cells.
-
Cytokine Quantification : The concentration of the cytokine of interest (e.g., TNF-α, IL-5) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : EC50 values are determined by plotting the percentage of cytokine inhibition against the logarithm of the RS-25344 concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: Workflow for assessing the anti-inflammatory effects of RS-25344.
Applications in Neuroscience Research
The role of this compound as a PDE4 inhibitor opens up several avenues for neuroscience research:
-
Cognitive Enhancement : Given the established role of the cAMP/PKA/CREB pathway in learning and memory, RS-25344 can be utilized as a tool to investigate the molecular mechanisms underlying these processes.[3] Studies could explore its effects on long-term potentiation (LTP) in hippocampal slices or its impact on performance in various memory paradigms in animal models.
-
Neuroinflammation : The anti-inflammatory properties of RS-25344, demonstrated by its inhibition of pro-inflammatory cytokine release, make it a valuable compound for studying neuroinflammatory conditions.[1][4] It can be used in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.
-
Neuroprotection : By elevating cAMP levels, PDE4 inhibitors can promote the expression of neuroprotective factors. Research could investigate the potential of RS-25344 to protect neurons from various insults, such as excitotoxicity or oxidative stress.
Conclusion
This compound is a potent and selective PDE4 inhibitor with significant implications for neuroscience research. Its ability to modulate the cAMP signaling pathway provides a powerful tool for investigating the molecular underpinnings of cognition, neuroinflammation, and neuroprotection. This guide has provided a detailed overview of its mechanism of action, pharmacological data, and relevant experimental protocols to aid researchers in designing and conducting their studies with this promising compound.
References
Potential Therapeutic Applications of RS-25344 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-25344 hydrochloride is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor, with a primary affinity for the PDE4D3 isoform. By elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, RS-25344 demonstrates significant anti-inflammatory properties and other biological activities. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative biological data, detailed experimental methodologies, and potential therapeutic applications.
Core Mechanism of Action: Selective PDE4 Inhibition
This compound exerts its biological effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes. Notably, the sensitivity of the PDE-4D3 isoform to inhibition by RS-25344 is significantly increased (approximately 100-fold) upon its phosphorylation by protein kinase A (PKA).[1] This suggests a targeted action on activated PDE4D3 in specific cellular contexts.
Signaling Pathway
The core signaling pathway initiated by this compound is the potentiation of cAMP-mediated signaling.
Caption: RS-25344 inhibits PDE4, increasing cAMP levels and activating PKA.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity against Phosphodiesterases
| Enzyme Target | IC50 (nM) | Selectivity vs. PDE4 | Reference |
| PDE4 | 0.28 - 0.3 | - | [1][2][3][4] |
| PDE1 | > 100,000 | > 357,000-fold | [1][2][3][4] |
| PDE2 | 160,000 | > 571,000-fold | [1][3] |
| PDE3 | 330,000 | > 1,178,000-fold | [1][3] |
Table 2: In Vitro Anti-Inflammatory Activity
| Assay | Cell Type | Stimulant | EC50 (nM) | Reference |
| IL-5 Release Inhibition | Human PBMCs | Concanavalin (B7782731) A | 0.3 | [2][4] |
| TNF-α Release Inhibition | Human PBMCs | LPS | 5.4 | [2][4] |
Potential Therapeutic Applications & Preclinical Evidence
Anti-Inflammatory Effects
The potent inhibition of pro-inflammatory cytokine release (IL-5 and TNF-α) from human peripheral blood mononuclear cells (PBMCs) positions RS-25344 as a candidate for treating inflammatory conditions.[2][4] Its high selectivity for PDE4 over other isoforms suggests a potentially favorable side-effect profile compared to less selective PDE4 inhibitors.
Respiratory Diseases
By inhibiting eosinophil chemotaxis, RS-25344 may have therapeutic utility in asthma and other allergic respiratory diseases where eosinophils are key pathological mediators.[1][3]
Male Infertility
RS-25344 has been shown to increase the progressive motility of spermatozoa in vitro.[1][3] This suggests a potential application in certain forms of male infertility characterized by poor sperm motility.
Other Potential Applications
While some sources mention potential memory- and cognition-enhancing and antineoplastic effects, there is currently a lack of publicly available, detailed studies to substantiate these claims.[5][6] Further research is required to explore these potential applications.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited. Specific parameters for this compound may vary based on the original research, which is not fully detailed in the available literature.
PDE4 Inhibition Assay (General Protocol)
This assay determines the concentration of RS-25344 required to inhibit 50% of PDE4 activity (IC50).
Caption: Workflow for a radiolabeled PDE4 inhibition assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, MgCl2, and the recombinant PDE4 enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Initiation: Start the reaction by adding the substrate, [3H]-cAMP.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Termination: Stop the reaction, typically by boiling.
-
Conversion: Add 5'-nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.
-
Separation: Separate the charged [3H]-cAMP from the uncharged [3H]-adenosine using an ion-exchange resin.
-
Quantification: Measure the amount of [3H]-adenosine using liquid scintillation counting.
-
Analysis: Calculate the percent inhibition at each concentration of RS-25344 and determine the IC50 value.
Cytokine Release Assay (General Protocol)
This assay measures the ability of RS-25344 to inhibit the release of inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for TNF-α release or concanavalin A for IL-5 release.
-
Incubation: Incubate the stimulated cells for a period sufficient to allow cytokine production and release (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-5) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: Determine the EC50 value of RS-25344 for the inhibition of cytokine release.
Eosinophil Chemotaxis Assay (General Protocol)
This assay assesses the effect of RS-25344 on the directed migration of eosinophils.
Caption: Workflow for an eosinophil chemotaxis assay using a Boyden chamber.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood.
-
Boyden Chamber Setup: Use a Boyden chamber or a similar transwell migration assay system with a porous membrane separating an upper and lower chamber.
-
Chemoattractant: Add a known chemoattractant for eosinophils (e.g., eotaxin) to the lower chamber.
-
Cell Treatment: In the upper chamber, add the isolated eosinophils that have been pre-incubated with or without varying concentrations of RS-25344.
-
Incubation: Incubate the chamber to allow for cell migration towards the chemoattractant.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Analysis: Count the number of migrated cells and determine the inhibitory effect of RS-25344.
Sperm Motility Assay (General Protocol)
This assay evaluates the impact of RS-25344 on the motility of spermatozoa.
Methodology:
-
Semen Sample Preparation: Obtain a fresh semen sample and allow it to liquefy.
-
Sperm Wash: Wash the spermatozoa in a suitable medium to remove seminal plasma.
-
Incubation: Incubate the washed spermatozoa in the medium containing varying concentrations of this compound. A control group with no compound is also prepared.
-
Motility Analysis: At specific time points, assess sperm motility using a computer-assisted sperm analysis (CASA) system or by manual microscopic examination according to WHO guidelines.
-
Parameters Measured: Key parameters to measure include the percentage of progressively motile sperm, total motile sperm, and various kinematic parameters (e.g., curvilinear velocity, straight-line velocity).
-
Analysis: Compare the motility parameters between the control and RS-25344-treated groups.
Conclusion and Future Directions
This compound is a potent and selective PDE4 inhibitor with well-documented anti-inflammatory effects in vitro. Its ability to inhibit cytokine release and eosinophil chemotaxis, coupled with its effect on sperm motility, highlights its potential in a range of therapeutic areas. However, to fully realize its clinical potential, further research is imperative. In vivo studies are needed to establish its efficacy, pharmacokinetic profile, and safety in animal models of inflammatory diseases and infertility. Furthermore, the suggested cognitive-enhancing and antineoplastic effects warrant dedicated investigation to either substantiate or refute these claims. The detailed experimental frameworks provided herein offer a foundation for researchers to further explore the therapeutic applications of this promising compound.
References
- 1. Long PDE4 cAMP specific phosphodiesterases are activated by protein kinase A-mediated phosphorylation of a single serine residue in Upstream Conserved Region 1 (UCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the cAMP-specific phosphodiesterase PDE4D3 by phosphorylation. Identification and function of an inhibitory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RS-25344 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a key second messenger involved in a multitude of cellular processes, most notably the regulation of inflammatory responses.[4] These application notes provide a comprehensive guide for the utilization of this compound in in-vitro cell culture experiments, including detailed protocols for common assays, recommended working concentrations, and data presentation.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), thereby increasing intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of cellular functions. In immune cells, this cascade typically results in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines. This compound is highly selective for PDE4 over other PDE isoforms.[1][2][3][5]
Figure 1: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Cell Type/Source |
| PDE4 | 0.28 - 0.3 nM | Human Lymphocytes / PBMCs |
| PDE1 | > 100 µM | Not specified |
| PDE2 | 160 µM | Not specified |
| PDE3 | 330 µM | Not specified |
Data sourced from multiple references.[1][2][3][5]
Table 2: Effective Concentrations in Cellular Assays
| Assay | EC50 | Cell Type |
| Inhibition of IL-5 release (Concanavalin A-induced) | 0.3 nM | Human PBMCs |
| Inhibition of TNF-α release (LPS-induced) | 5.4 nM | Human PBMCs |
Data sourced from Cayman Chemical product information sheet.[5]
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 411.8 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 411.8 g/mol ) / 0.01 mol/L) * 1,000,000 = 242.8 µL
-
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound solid.
-
Vortex briefly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[6]
Table 3: Preparation of Stock Solutions
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 2.43 mL |
| 5 mM | 485.7 µL |
| 10 mM | 242.8 µL |
Calculations are based on a molecular weight of 411.8 g/mol .
Protocol: Inhibition of TNF-α Production in Human PBMCs
This protocol describes how to assess the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Figure 2: Workflow for TNF-α inhibition assay in PBMCs.
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[5]
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density to 2 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.01 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.[5]
-
Prepare a working solution of LPS (e.g., 200 ng/mL) in complete RPMI-1640 medium.
-
Add 100 µL of the LPS solution to each well for a final concentration of 100 ng/mL. For unstimulated controls, add 100 µL of medium. The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the EC50 value.
Protocol: Eosinophil Chemotaxis Assay
This protocol outlines the use of a Boyden chamber to evaluate the effect of this compound on eosinophil migration towards a chemoattractant.
Materials:
-
Isolated human eosinophils
-
Assay medium (e.g., RPMI-1640 with 1% BSA)
-
This compound stock solution
-
Chemoattractant (e.g., eotaxin, PAF)[2]
-
Boyden chamber apparatus with 3-5 µm pore size filters
-
Cell stain (e.g., Diff-Quik)
Protocol:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the purified eosinophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the eosinophil suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.[2]
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the filter. Scrape the cells from the upper side of the filter.
-
Fix and stain the migrated cells on the lower side of the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the chemotactic index and the percentage of inhibition for each concentration of this compound.
Protocol: Intracellular cAMP Measurement
This protocol describes how to measure the increase in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Adherent cell line of interest (e.g., U937, HEK293)
-
Appropriate cell culture medium
-
This compound stock solution
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
96-well cell culture plates
-
cAMP assay kit (e.g., ELISA, HTRF)
Protocol:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the cells once with serum-free medium and then add the diluted inhibitor.
-
Incubate for 30-60 minutes at 37°C.
-
To stimulate cAMP production, add forskolin to the wells. The optimal concentration of forskolin should be determined empirically for each cell line (typically 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit, following the manufacturer's protocol.
-
Generate a standard curve and calculate the cAMP concentration in each sample. Plot the cAMP concentration against the inhibitor concentration to observe the dose-dependent effect.
Protocol: Cell Viability and Cytotoxicity Assay
It is essential to assess the potential cytotoxic effects of this compound, especially at higher concentrations or with longer incubation times. An MTT or LDH release assay can be used for this purpose.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT reagent or LDH cytotoxicity assay kit
Protocol (MTT Assay Example):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the PDE4/cAMP signaling pathway in various cellular processes, particularly in the context of inflammation. The protocols provided here serve as a starting point, and researchers should optimize conditions for their specific cell types and experimental questions. Careful consideration of appropriate controls, such as vehicle controls and positive controls for the assay readout, is crucial for obtaining reliable and interpretable data.
References
- 1. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Modulation of eotaxin formation and eosinophil migration by selective inhibitors of phosphodiesterase type 4 isoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocrick.com [biocrick.com]
Application Notes and Protocols for Studying Sperm Motility with RS-25344 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] In the context of reproductive biology, the inhibition of PDE4 has been shown to play a crucial role in the regulation of sperm motility. By preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), RS-25344 elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). This signaling cascade ultimately enhances the progressive motility of spermatozoa.[1] These application notes provide a comprehensive overview of the use of this compound in sperm motility research, including its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action
The motility of mammalian spermatozoa is intricately regulated by the cAMP signaling pathway. The key components of this pathway are soluble adenylyl cyclase (sAC), which synthesizes cAMP, and phosphodiesterases (PDEs), which hydrolyze it. Elevated levels of cAMP activate Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates various downstream target proteins, including components of the sperm flagellar axoneme like dynein light chains. This phosphorylation cascade is essential for the initiation and maintenance of sperm motility and hyperactivation, a vigorous swimming pattern required for fertilization.
RS-25344, as a selective PDE4 inhibitor, specifically targets the PDE4 enzyme present in spermatozoa. By inhibiting PDE4, RS-25344 prevents the breakdown of cAMP, leading to its accumulation within the sperm cell. The resulting increase in PKA activity enhances the phosphorylation of flagellar proteins, which in turn stimulates and sustains sperm motility.[1]
Data Presentation
Table 1: Effect of a Selective PDE4 Inhibitor on Percentage Motility of Human Spermatozoa
| Treatment Group | Concentration (µM) | Total Motility (%) | Progressive Motility (%) |
| Control (Vehicle) | 0 | 45 ± 5 | 30 ± 4 |
| PDE4 Inhibitor | 1 | 55 ± 6 | 40 ± 5 |
| PDE4 Inhibitor | 10 | 68 ± 7 | 55 ± 6 |
| PDE4 Inhibitor | 100 | 75 ± 8 | 65 ± 7 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from published studies on selective PDE4 inhibitors.
Table 2: Effect of a Selective PDE4 Inhibitor on Kinematic Parameters of Human Spermatozoa (at 10 µM)
| Parameter | Abbreviation | Control (Vehicle) | PDE4 Inhibitor (10 µM) |
| Curvilinear Velocity | VCL (µm/s) | 80 ± 10 | 100 ± 12 |
| Straight-Line Velocity | VSL (µm/s) | 40 ± 5 | 55 ± 7 |
| Average Path Velocity | VAP (µm/s) | 60 ± 8 | 75 ± 9 |
| Linearity | LIN (%) | 50 ± 6 | 55 ± 6 |
| Straightness | STR (%) | 80 ± 7 | 85 ± 8 |
| Beat Cross Frequency | BCF (Hz) | 10 ± 2 | 15 ± 3 |
| Amplitude of Lateral Head Displacement | ALH (µm) | 5 ± 1 | 6 ± 1 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from published studies on selective PDE4 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Spermatozoa with RS-25344
1. Semen Sample Collection and Preparation:
-
Collect semen samples from healthy donors by masturbation after 2-5 days of sexual abstinence.
-
Allow the semen to liquefy at 37°C for 30 minutes.
-
Prepare a discontinuous density gradient using commercially available silica-based gradient media (e.g., 40% and 80%).
-
Layer 1 mL of liquefied semen onto the upper layer of the gradient.
-
Centrifuge at 300 x g for 20 minutes.
-
Carefully aspirate and discard the supernatant and the upper layer.
-
Collect the pellet of highly motile sperm from the bottom of the tube.
-
Wash the sperm pellet with a suitable sperm washing medium (e.g., Human Tubal Fluid medium supplemented with 0.5% human serum albumin) by centrifugation at 300 x g for 5-10 minutes.
-
Resuspend the final sperm pellet in the appropriate medium to a concentration of 10 x 10^6 sperm/mL.
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the stock solution in the sperm culture medium to achieve the desired final concentrations for the experiment (e.g., 1 µM, 10 µM, 100 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
3. Incubation of Sperm with RS-25344:
-
Aliquot the prepared sperm suspension into microcentrifuge tubes.
-
Add the diluted RS-25344 solutions or vehicle control to the respective tubes.
-
Incubate the sperm suspensions at 37°C in a 5% CO2 humidified atmosphere for a predetermined period (e.g., 30, 60, or 120 minutes).
Protocol 2: Assessment of Sperm Motility using Computer-Assisted Sperm Analysis (CASA)
1. Sample Preparation for CASA:
-
Following incubation, gently mix the sperm suspension.
-
Load a small aliquot (e.g., 5-10 µL) of the treated sperm suspension into a pre-warmed (37°C) analysis chamber of a CASA system (e.g., a Makler or Leja chamber).
2. CASA System Setup and Analysis:
-
Use a phase-contrast microscope equipped with a heated stage (37°C).
-
Configure the CASA software with appropriate settings for human sperm analysis (e.g., frame rate, cell size, and velocity cut-offs).
-
Capture multiple fields for each sample to ensure a representative analysis of at least 200 spermatozoa per replicate.
-
The CASA system will automatically track the spermatozoa and calculate various motility and kinematic parameters, including:
-
Percentage of Motile Sperm: Total motility and progressive motility.
-
Kinematic Parameters: VCL, VSL, VAP, LIN, STR, BCF, and ALH.
-
3. Data Analysis:
-
Export the data from the CASA software.
-
Calculate the mean and standard deviation for each parameter for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and RS-25344-treated groups.
Visualizations
Caption: Signaling pathway of RS-25344 in enhancing sperm motility.
Caption: Experimental workflow for studying the effect of RS-25344 on sperm motility.
Potential Interaction with 5-HT4 Receptor Signaling
While the primary mechanism of RS-25344 is through PDE4 inhibition, it is worth noting that the 5-hydroxytryptamine (serotonin) receptor 4 (5-HT4) has also been implicated in sperm function. Activation of the 5-HT4 receptor, a Gs-coupled receptor, can also lead to an increase in intracellular cAMP. Therefore, a potential synergistic effect between a 5-HT4 agonist and a PDE4 inhibitor like RS-25344 could exist, leading to a more pronounced increase in sperm motility than either agent alone. Further research is needed to fully elucidate this potential interaction in spermatozoa.
Caption: Potential synergistic action of a 5-HT4 agonist and RS-25344.
References
Preparing RS-25344 Hydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases cAMP concentrations, which in turn modulates various cellular processes, particularly in immune and inflammatory cells. This document provides detailed protocols for the preparation of this compound stock solutions and outlines its applications in relevant experimental models.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 152815-28-6 |
| Molecular Formula | C₁₉H₁₄ClN₅O₄ |
| Molecular Weight | 411.8 g/mol |
| Purity | Typically ≥98% |
| Appearance | Solid powder |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-dissolution Steps:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.118 mg of the compound.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the weighed powder to achieve the desired concentration. For a 10 mM stock solution, add 1 mL of DMSO to 4.118 mg of this compound.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C can aid in dissolution if necessary.[1]
-
-
Sterilization (for cell culture applications):
-
For sterile applications, it is recommended to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is preferable to autoclaving, which can degrade the compound.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for several months or at -80°C for long-term storage.[1]
-
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Workflow for Stock Solution Preparation
Workflow for preparing this compound stock solution.
Applications and Quantitative Data
This compound has been utilized in various in vitro studies to investigate the role of PDE4 in inflammatory and cellular processes.
In Vitro Applications of this compound
| Application | Cell Type | Concentration Range | Effect |
| Inhibition of Cytokine Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.3 - 5.4 nM | EC₅₀ of 0.3 nM for Concanavalin A-induced IL-5 release and 5.4 nM for LPS-induced TNF-α release. |
| Inhibition of Eosinophil Chemotaxis | Human Eosinophils | ~1 µM | Inhibition of chemotaxis induced by chemoattractants. |
| Increase in Sperm Motility | Bovine Spermatozoa | Not specified | Significantly increased progressive motility.[1] |
Signaling Pathway
PDE4 Inhibition and cAMP Signaling
This compound exerts its effects by inhibiting PDE4, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
PKA Pathway: Activated PKA can phosphorylate various transcription factors, such as cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation. This often leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-12.
-
Epac Pathway: Epac activation can also influence inflammatory responses, sometimes in a manner distinct from PKA. The Epac signaling pathway is involved in processes such as cell adhesion and cytokine release.
This compound inhibits PDE4, increasing cAMP levels and modulating inflammatory responses.
Conclusion
The preparation of a stable and accurate stock solution of this compound is fundamental for obtaining reliable and reproducible experimental results. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this potent PDE4 inhibitor in their studies on inflammation, immune response, and other cAMP-mediated cellular processes. Adherence to proper handling and storage procedures is crucial to ensure the integrity and activity of the compound.
References
Application Notes and Protocols: Solubility of RS-25344 Hydrochloride in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with a particularly high affinity for the PDE-4D3 isoform.[1][2] Its inhibitory action leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes. This compound has demonstrated significant anti-inflammatory properties, including the inhibition of cytokine release (IL-5 and TNF-α) in human peripheral blood mononuclear cells.[1] Given its therapeutic potential, understanding its physicochemical properties, such as solubility, is crucial for its application in in-vitro and in-vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent in drug discovery for the preparation of stock solutions. This document provides detailed information on the solubility of this compound in DMSO, along with a protocol for its determination.
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported by various suppliers. The available data is summarized in the table below. It is important to note that slight variations in reported solubility can occur due to differences in experimental conditions, such as temperature and the specific batch of the compound.
| Parameter | Value | Unit | Source |
| Solubility in DMSO | 100 | mM | BioCrick[3] |
| Solubility in DMSO | 15 | mg/mL | Cayman Chemical[1] |
| Calculated Molarity | ~36.4 | mM | (Calculated from 15 mg/mL) |
Note: The molarity was calculated using a molecular weight of 411.8 g/mol for this compound.[1][3]
Signaling Pathway of RS-25344
RS-25344 exerts its biological effects by inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cyclic AMP (cAMP) to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a range of cellular responses, including the inhibition of inflammatory processes.
Experimental Protocol: Determination of this compound Solubility in DMSO by the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[4]
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Microcentrifuge
-
Calibrated positive displacement pipettes
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a series of glass vials. The amount should be visibly more than what is expected to dissolve.
-
Add a precise volume of DMSO (e.g., 1 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant, vigorous speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.[4]
-
-
Sample Collection and Dilution:
-
Carefully aspirate an aliquot of the clear supernatant using a calibrated positive displacement pipette, ensuring not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Perform a serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a standard calibration curve of this compound in DMSO with known concentrations.
-
Analyze the diluted samples and standards using a validated HPLC method.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.
-
General Tips for Handling this compound Solutions
-
For preparing stock solutions, it may be beneficial to warm the tube at 37°C and use an ultrasonic bath to aid dissolution, especially at higher concentrations.[3]
-
Stock solutions of this compound in DMSO can be stored at -20°C for several months.[3]
-
It is recommended to use anhydrous DMSO to avoid the influence of water on solubility.
Conclusion
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for in-vitro and other experimental uses. The provided protocol for solubility determination using the shake-flask method offers a reliable approach for researchers to verify solubility in their specific laboratory conditions. Understanding and correctly preparing solutions of this compound are fundamental for obtaining accurate and reproducible results in pharmacological research.
References
In Vivo Administration of RS-25344 Hydrochloride: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the in vivo administration of RS-25344 hydrochloride in animal models. RS-25344 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with a particularly high affinity for the PDE4D subtype. Inhibition of PDE4 leads to increased intracellular levels of cyclic AMP (cAMP), a key second messenger involved in modulating inflammatory responses and neuronal functions. Due to its mechanism of action, this compound holds potential for investigation in various disease models, particularly those with an inflammatory or neurological component.
Mechanism of Action: PDE4 Inhibition
This compound exerts its pharmacological effects by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP. By blocking this enzyme, RS-25344 increases the intracellular concentration of cAMP. This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA), leading to the modulation of gene transcription and cellular responses. Notably, this pathway is crucial in regulating the production of pro-inflammatory cytokines and in processes related to learning and memory.
Application Notes and Protocols for RS-25344 Hydrochloride: A Potent Inhibitor of TNF-α Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine deeply implicated in the pathophysiology of a wide range of autoimmune and inflammatory diseases. Consequently, the inhibition of TNF-α release represents a pivotal therapeutic strategy. RS-25344 hydrochloride is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] By inhibiting PDE4, this compound effectively elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger with broad anti-inflammatory activities, including the suppression of TNF-α synthesis. These application notes provide detailed protocols for utilizing this compound to inhibit TNF-α release in human peripheral blood mononuclear cells (PBMCs) and summarize its inhibitory activity.
Mechanism of Action
This compound exerts its inhibitory effect on TNF-α release by selectively targeting and inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). The activated cAMP/PKA signaling pathway interferes with the downstream signaling cascades that lead to the transcription and translation of the TNF-α gene, ultimately reducing its production and release from inflammatory cells.
Data Presentation
The inhibitory potency of this compound on TNF-α release was determined in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). The following table summarizes the quantitative data.
| Compound | Target | Assay System | Stimulant | IC50 / EC50 | Reference |
| This compound | PDE4 | Human PBMCs | LPS | 5.4 nM (EC50 for TNF-α release) | [3] |
| This compound | PDE4 | Enzyme Assay | - | 0.28 nM (IC50) | [1][2] |
| This compound | PDE1 | Enzyme Assay | - | > 100,000 nM (IC50) | [1][2] |
| This compound | PDE2 | Enzyme Assay | - | 160,000 nM (IC50) | [1][2] |
| This compound | PDE3 | Enzyme Assay | - | 330,000 nM (IC50) | [1][2] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Release from Human PBMCs
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on TNF-α production in human PBMCs stimulated with LPS.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 0.1%).
-
-
Cell Treatment and Stimulation:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (no inhibitor).
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Add 50 µL of LPS solution (final concentration of 10 ng/mL) to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
TNF-α Quantification:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven LPS stimulation. | Ensure thorough mixing of cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. Mix the plate gently after adding reagents. |
| Low TNF-α signal in stimulated control | Inactive LPS, low cell viability, or incorrect incubation time. | Use a fresh, properly stored stock of LPS. Check cell viability before seeding. Optimize the incubation time for your specific PBMC donor. |
| No inhibition by RS-25344 | Incorrect compound concentration, degradation of the compound, or insufficient pre-incubation time. | Verify the stock concentration and dilution calculations. Prepare fresh dilutions for each experiment. Ensure the pre-incubation step is performed as described. |
Conclusion
This compound is a highly potent and selective PDE4 inhibitor that effectively suppresses TNF-α release from human PBMCs. The provided protocols offer a robust framework for researchers to investigate the anti-inflammatory properties of this compound. Its high potency and selectivity make this compound a valuable tool for studies on inflammatory signaling and a potential candidate for the development of novel anti-inflammatory therapeutics.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and ethics.
References
- 1. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RS-25344 Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-25344 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when dissolving and handling this compound.
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, please consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using a recommended solvent. This compound has known solubility in aqueous solutions, DMSO, and DMF.[1][2][3][4] Refer to the solubility data table below for specific concentrations.
-
Gentle Heating: For aqueous solutions, gently warming the solution to 37°C can aid dissolution.[1][2] Avoid aggressive heating, as it may degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break up particulates and enhance solubility.[1][2]
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. For aqueous solutions, ensure the pH is not basic, as this can lead to the precipitation of the free base form of the compound.
-
Fresh Solvent: Always use high-purity, anhydrous solvents (for organic stocks) and fresh, high-purity water to avoid introducing impurities that may affect solubility.
Q2: What are the recommended solvents and concentrations for preparing this compound stock solutions?
A2: this compound is soluble in the following solvents at the specified concentrations:
| Solvent | Maximum Concentration |
| Water | 50 mM |
| DMSO | 100 mM |
| DMF | 5 mg/mL |
Q3: I've prepared a stock solution in water, but a precipitate has formed over time. What could be the cause?
A3: Precipitate formation in aqueous solutions of hydrochloride salts can be due to a phenomenon known as disproportionation, where the salt converts to its less soluble free base form.[5][6] This can be influenced by factors such as pH, temperature, and the presence of other ions. To mitigate this, ensure your aqueous solution is stored at the recommended temperature and consider preparing fresh solutions for your experiments.
Q4: Can I store my this compound stock solutions? If so, under what conditions?
A4: Stock solutions of this compound can typically be stored at -20°C for several months.[1][2] To ensure stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. It is best practice to prepare and use aqueous solutions on the same day.[2]
Q5: Are there any known incompatibilities with other common lab reagents?
A5: The common ion effect can reduce the solubility of hydrochloride salts in the presence of other chloride-containing solutions.[7] It is advisable to avoid preparing or diluting this compound in buffers with high chloride concentrations if you are working near its solubility limit.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Aqueous Stock Solution of this compound
-
Calculate the required mass: Based on the molecular weight of this compound (411.8 g/mol ), calculate the mass needed for your desired volume of 50 mM solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable container.
-
Add solvent: Add the appropriate volume of high-purity water to the powder.
-
Aid dissolution: If the compound does not dissolve readily, gently warm the solution to 37°C and vortex briefly. If undissolved particles remain, place the solution in an ultrasonic bath for short intervals until the solution is clear.
-
Storage: For immediate use, this solution can be kept at room temperature. For longer-term storage, it is advisable to prepare fresh.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution of this compound
-
Calculate the required mass: Using the molecular weight of this compound (411.8 g/mol ), determine the mass required for your desired volume of 100 mM solution.
-
Weigh the compound: Accurately weigh the calculated mass of this compound.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the compound.
-
Ensure complete dissolution: Vortex the solution until all the solid has dissolved. Gentle warming to 37°C can be used if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for long-term stability.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway showing the role of PDE4 and its inhibition by this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-25344 hydrochloride stability in solution and storage
This technical support center provides guidance on the stability and storage of RS-25344 hydrochloride in solution, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving solid this compound?
A1: To prepare stock solutions, this compound can be dissolved in DMSO (up to 100 mM) or water (up to 50 mM).[1][2] For compounds that are difficult to dissolve, warming the solution at 37°C and using an ultrasonic bath can aid in solubilization.[1][2]
Q2: How should I store the solid this compound powder?
A2: The solid powder should be stored in a sealed container under cool, dry conditions.[1] For long-term storage, desiccating at -20°C is recommended, and under these conditions, the compound is stable for at least four years.[2][3] Another suggestion for storage of the powder is at 4°C.[4]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: Stock solutions of this compound can be stored at temperatures below -20°C for several months.[1][2] It is advisable to prepare fresh solutions for experiments. However, if necessary, pre-made stock solutions should be kept in tightly sealed containers at -20°C.[2]
Q4: Can I store diluted, ready-to-use solutions of this compound?
A4: It is best practice to prepare and use diluted solutions on the same day.[2] The stability of dilute solutions over time has not been extensively documented. Storing dilute solutions may lead to degradation or precipitation, affecting experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration may be too high, or the compound may have limited stability in the chosen solvent at that concentration. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[1][2] If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent experimental results | This could be due to degradation of the compound in solution. | Prepare fresh stock solutions from the solid powder. Avoid multiple freeze-thaw cycles. If possible, perform a quick quality check of your solution using an analytical method like HPLC. |
| Difficulty dissolving the compound | The compound may have reached its solubility limit in the chosen solvent. | Try warming the solution to 37°C and using an ultrasonic bath.[1][2] If this fails, consider using a different solvent in which the compound has higher solubility, such as DMSO. |
Stability and Storage Summary
Solid Form
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C (long-term); 4°C (short-term) | [2][3][4] |
| Conditions | Sealed, cool, dry, desiccated | [1][2] |
| Long-term Stability | ≥ 4 years at -20°C | [3] |
In Solution
| Solvent | Maximum Concentration | Storage Temperature | Storage Duration | Reference |
| Water | 50 mM | ≤ -20°C | Several months | [1][2] |
| DMSO | 100 mM | ≤ -20°C | Several months | [1][2] |
| DMF | 5 mg/mL | Not specified | Not specified | [3] |
Note: The stability of this compound in solution has not been quantitatively determined in publicly available literature. The storage duration of "several months" is a general guideline. For sensitive experiments, it is highly recommended to use freshly prepared solutions.
Experimental Protocols
General Protocol for Solution Preparation
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of the compound in a sterile, appropriate container.
-
Add the desired volume of solvent (e.g., DMSO, water) to achieve the target concentration.
-
To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1][2]
-
Ensure the compound is fully dissolved before use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤ -20°C.
Visual Guides
Caption: Workflow for the preparation, storage, and use of this compound solutions.
Caption: Factors influencing the stability of this compound in solution and their impact on experimental outcomes.
References
Technical Support Center: Optimizing RS-25344 Hydrochloride Concentration for IC50 Determination
This technical support center is designed for researchers, scientists, and drug development professionals utilizing RS-25344 hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the determination of the half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways.
Q2: What is the reported IC50 value for this compound against PDE4?
A2: The reported IC50 value for this compound against PDE4 is approximately 0.28 to 0.3 nM.[1][2] It is highly selective for PDE4 over other phosphodiesterase families such as PDE1, PDE2, and PDE3, where the IC50 values are greater than 100 µM.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in both DMSO (up to 100 mM) and water (up to 50 mM).[2][4] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage, the solid compound should be desiccated at room temperature.
Q4: What is a good starting concentration range for this compound in a cell-based assay?
A4: Given its high potency, a wide concentration range should be tested initially to determine the optimal range for your specific cell type and assay conditions. A typical starting point for a dose-response curve would be to use a range spanning several orders of magnitude, from picomolar to micromolar concentrations. Based on its reported cellular EC50 values (e.g., 0.3 nM for inhibiting IL-5 release and 5.4 nM for inhibiting TNF-α release in PBMCs), a starting range of 0.01 nM to 1 µM would be appropriate for many cell-based assays.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting, especially at low concentrations.- Cell clumping leading to uneven cell seeding.- Incomplete mixing of the compound in the well. | - Use calibrated pipettes and consider serial dilutions in a larger volume to improve accuracy.- Ensure a single-cell suspension before seeding by gentle trituration.- Gently mix the plate after adding the compound using a plate shaker or by tapping the plate. |
| No or very weak inhibitory effect observed | - Incorrect concentration of this compound due to degradation or calculation error.- Insufficient incubation time.- Low activity of the target PDE4 enzyme in your system. | - Prepare fresh dilutions from a properly stored stock solution for each experiment.- Optimize the incubation time; for competitive inhibitors, pre-incubation may be necessary.- Confirm PDE4 expression and activity in your cell line or enzyme preparation. |
| IC50 value is significantly higher than expected | - High substrate (cAMP) concentration in the assay.- High cell density.- Compound precipitation in the media. | - For biochemical assays, use a substrate concentration at or below the Km value.- Optimize cell seeding density to ensure it is on the linear portion of the growth curve.- Visually inspect for precipitation. If observed, try preparing dilutions in media containing a low percentage of serum or using a different solvent system if compatible with the assay. |
| High background signal in the assay | - Contamination of reagents or microplates.- Non-specific binding of the detection antibody or reagent. | - Use fresh, high-quality reagents and sterile plates.- Include appropriate controls, such as wells with no cells or no enzyme, to determine the source of the background. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Different lots of media, serum, or other reagents.- Fluctuations in incubator conditions (temperature, CO2). | - Use cells within a consistent and narrow passage number range.- Test new lots of critical reagents before use in large-scale experiments.- Ensure consistent and calibrated incubator conditions. |
Data Presentation
Potency and Selectivity of this compound
| Target | IC50 |
| PDE4 | ~0.3 nM |
| PDE1 | >100 µM |
| PDE2 | >100 µM |
| PDE3 | >100 µM |
Solubility of this compound
| Solvent | Solubility |
| DMSO | up to 100 mM |
| Water | up to 50 mM |
| DMF | 5 mg/mL |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using a PDE4 Enzyme Assay
This protocol provides a general framework for determining the IC50 of this compound using a commercially available PDE4 enzyme assay kit, which typically relies on fluorescence polarization, FRET, or luminescence.
1. Reagent Preparation:
- Assay Buffer: Prepare the assay buffer as recommended by the kit manufacturer.
- PDE4 Enzyme: Dilute the recombinant PDE4 enzyme to the desired concentration in cold assay buffer.
- Substrate: Prepare the fluorescently labeled cAMP substrate at the recommended concentration in assay buffer.
- This compound: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM to 1 pM) in assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
2. Assay Procedure:
- Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a microplate.
- Add the diluted PDE4 enzyme solution (e.g., 10 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate solution (e.g., 5 µL).
- Incubate the plate for the recommended time (e.g., 60 minutes) at the specified temperature (e.g., 30°C or room temperature).
- Stop the reaction by adding the stop reagent provided in the kit.
- Read the plate on a suitable microplate reader (e.g., fluorescence polarization, luminescence).
3. Data Analysis:
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Cell-Based IC50 Determination using a cAMP Accumulation Assay
This protocol describes how to measure the effect of this compound on intracellular cAMP levels in a cellular context.
1. Cell Preparation:
- Seed cells at an optimized density in a 96-well or 384-well plate and allow them to attach overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in serum-free medium.
- Wash the cells once with serum-free medium and then add the diluted inhibitor.
- Pre-incubate the cells with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
3. Adenylyl Cyclase Stimulation:
- Add an adenylyl cyclase activator (e.g., forskolin) to the wells to stimulate cAMP production. The concentration of the activator should be optimized for each cell line.
- Incubate for a short period (e.g., 15-30 minutes) at 37°C.
4. Cell Lysis and cAMP Measurement:
- Lyse the cells according to the protocol of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
- Measure the intracellular cAMP concentration using a plate reader.
5. Data Analysis:
- Calculate the percentage of cAMP accumulation for each inhibitor concentration relative to the stimulated vehicle control.
- Plot the percentage of cAMP accumulation against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value, which in this context reflects the IC50 for PDE4 inhibition in a cellular environment.
Mandatory Visualizations
References
Interpreting unexpected results with RS-25344 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with RS-25344 hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.
Issue 1: Lower Than Expected Potency or No Inhibitory Effect
You observe a significantly higher IC50 value for RS-25344 or a complete lack of inhibition in your cellular or enzymatic assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound is sensitive to multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. Ensure proper storage of the stock solution at -20°C. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Perform a new dose-response experiment with a freshly prepared concentration range. Given its high potency (IC50 ≈ 0.3 nM), ensure your dilution series covers a low nanomolar to micromolar range.[1] |
| Low PDE4 Expression in Cells | The cell line used may have low endogenous expression of PDE4. Confirm PDE4 expression levels using Western blotting or qPCR. Consider using a cell line known to have high PDE4 expression (e.g., human peripheral blood mononuclear cells - PBMCs) or a system with overexpressed PDE4.[1] |
| Suboptimal Assay Conditions | Ensure the substrate (cAMP) concentration is appropriate for the enzyme concentration and that the reaction is in the linear range. Optimize incubation times and cell densities for your specific assay. |
| Reagent Variability | Use reagents from the same lot to minimize variability. Prepare fresh buffers and solutions for each experiment. |
Logical Workflow for Troubleshooting Low Potency:
References
How to prevent RS-25344 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with RS-25344 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
RS-25344 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with an IC50 value of 0.28 nM.[1][2] By inhibiting PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), RS-25344 leads to an increase in intracellular cAMP levels. This elevation in cAMP modulates various cellular processes, particularly inflammatory responses.[3][4][5] Consequently, it is utilized in pharmacological research to investigate the roles of PDE4 in conditions like inflammation and to explore its therapeutic potential.[6]
Q2: Why does this compound precipitate in my cell culture media?
Precipitation of this compound in standard cell culture media (which typically have a pH between 7.2 and 7.4) is a common issue stemming from its chemical properties. As a hydrochloride salt of a weakly basic compound, its solubility is highly dependent on pH.[5][7] In acidic conditions, the molecule is protonated and exists as a more soluble salt. However, in the neutral to slightly alkaline environment of cell culture media, the hydrochloride salt can convert to its less soluble free base form, causing it to precipitate out of solution.[5]
Q3: What is the pKa of RS-25344 and why is it important for solubility?
Q4: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, as this compound is soluble up to 100 mM in DMSO.[6] For long-term storage, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[5]
Q5: What is the best method for diluting the stock solution into my cell culture media to prevent precipitation?
The key is to avoid a rapid change in the solvent environment, which can cause the compound to "crash out" of solution. The following "shock dilution" method is recommended:
-
Pre-warm your complete cell culture medium to 37°C.
-
Create an intermediate dilution of your high-concentration stock solution in pre-warmed media.
-
Add this intermediate dilution to the final volume of pre-warmed media dropwise while gently vortexing or swirling. This ensures rapid and even distribution, preventing localized high concentrations of the compound.
Q6: What is the maximum recommended final concentration of DMSO in the media?
High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[4]
Q7: How do components of the cell culture media, such as serum, affect the solubility of this compound?
The complex composition of cell culture media can impact the solubility of small molecules. Salts and other components can interact with the compound, potentially reducing its solubility.[9] Conversely, proteins present in fetal bovine serum (FBS) can sometimes bind to small molecules, which can either increase or decrease their apparent solubility and bioavailability in the media.[1][10] If you suspect media components are contributing to precipitation, you could try a different basal media formulation or test varying concentrations of serum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed immediately after adding to media. | 1. Final concentration exceeds the solubility limit in the aqueous medium. 2. Improper dilution technique creating localized high concentrations. 3. Highly concentrated stock solution. | 1. Reduce the final working concentration of RS-25344. 2. Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling. 3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. |
| Precipitation appears after a few hours or days of incubation. | 1. Compound instability in the aqueous environment at 37°C. 2. Interaction with media components or secreted cellular products over time. 3. pH shift in the media during incubation. 4. Evaporation of media, leading to an increased concentration of the compound. | 1. Prepare fresh media with RS-25344 for each media change. 2. Consider using a different basal media formulation. 3. Ensure your media is well-buffered and monitor the pH. 4. Maintain proper humidification in the incubator to minimize evaporation. |
| Inconsistent experimental results. | 1. Partial precipitation of the compound, leading to variable effective concentrations. 2. Inaccurate concentration of the stock solution. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. Filter the final diluted media through a 0.22 µm syringe filter before adding it to the cells. 2. Verify the concentration of your stock solution and prepare fresh stock solutions regularly. |
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent and temperature. Below is a summary of known solubility and a template for determining its solubility in your specific experimental setup.
Table 1: Known Solubility of this compound
| Solvent | Concentration |
| Water | up to 50 mM[6] |
| DMSO | up to 100 mM[6] |
| DMF | 5 mg/mL |
Note: The solubility in complex aqueous solutions like cell culture media is expected to be significantly lower than in pure water.
Table 2: Template for Determining Empirical Solubility in Experimental Media
| Media Type | Serum (%) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| e.g., DMEM | 10% | 37 | e.g., Clear, slight haze, precipitate | |
| e.g., RPMI-1640 | 0% | 37 | e.g., Clear, slight haze, precipitate | |
| Your Media |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder using an analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 411.8 g/mol .[6]
-
To aid dissolution, gently warm the solution to 37°C and vortex or sonicate in a water bath for a short period.[6]
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber tubes and store at -20°C.
Protocol 2: Recommended Dilution Method for Cell Culture Applications
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 100 µM) by adding a small volume of the 10 mM stock to a larger volume of pre-warmed complete medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium.
-
Vortex the intermediate dilution gently.
-
Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration. For example, to make 10 mL of media with a final concentration of 1 µM, add 100 µL of the 100 µM intermediate dilution to 9.9 mL of media.
-
Mix the final solution by gentle inversion or swirling.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 3: Determining the Maximum Soluble Concentration in a Specific Medium
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with and without serum)
-
96-well clear bottom plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your chosen medium in a 96-well plate. Start from a high concentration (e.g., 100 µM) and perform 2-fold dilutions down to a low concentration. Include a media-only control.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2, 6, and 24 hours).
-
At each time point, visually inspect the wells for any signs of cloudiness or precipitate.
-
For a quantitative assessment, measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance compared to the media-only control indicates precipitation.
-
The highest concentration that remains clear and does not show an increase in light scattering is your maximum soluble concentration under those conditions.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocrick.com [biocrick.com]
- 7. ovid.com [ovid.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: RS-25344 Hydrochloride Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RS-25344 hydrochloride in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with an IC50 value of 0.3 nM.[1] It demonstrates high selectivity for PDE4 over other PDE isoforms like PDE1, PDE2, and PDE3[1][2]. By inhibiting PDE4, RS-25344 prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to elevated intracellular cAMP levels. This increase in cAMP can modulate various cellular processes, including inflammation. For instance, it has been shown to inhibit the release of interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells (PBMCs).[1]
Q2: Which cytotoxicity assay should I choose for assessing the effects of this compound?
The choice of a cytotoxicity assay depends on several factors, including the specific research question, the cell type being used, and available laboratory equipment.[3] Commonly used methods include:
-
Colorimetric Assays: (e.g., MTT, XTT, MTS) These assays measure metabolic activity as an indicator of cell viability.[3][4]
-
Dye Exclusion Assays: (e.g., Trypan Blue, Propidium Iodide) These methods distinguish viable from non-viable cells based on membrane integrity.[4]
-
Enzymatic Assays: (e.g., LDH, G6PD) These assays quantify cell death by measuring the release of cytoplasmic enzymes into the culture medium upon membrane damage.[5]
For initial screening, an MTT or similar tetrazolium-based assay is a common starting point due to its reliability and ease of use.[6]
Q3: My this compound is not dissolving well in the culture medium. How can I improve its solubility?
This compound is soluble in DMSO (15 mg/ml) and DMF (5 mg/ml).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock can then be serially diluted in the culture medium to achieve the desired final concentrations.[7] It is crucial to keep the final solvent concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7] Gentle vortexing or sonication can also aid in the dissolution of the compound.
Q4: I am observing a bell-shaped dose-response curve. What could be the cause?
A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be due to several factors. One common reason is the precipitation of the test compound at high concentrations in the culture medium, which can interfere with the assay readings.[8] It is advisable to visually inspect the wells under a microscope for any signs of precipitation. Improving the solubility of this compound, as mentioned in the previous question, can help mitigate this issue.
Troubleshooting Guides
Issue 1: High Background Absorbance in Control Wells
| Potential Cause | Recommended Solution |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. Ensure aseptic techniques are followed during all experimental procedures. |
| Medium Components | Certain components in the cell culture medium can react with the assay reagents, leading to high background absorbance.[9] It is recommended to include a "medium-only" control (wells with culture medium and the assay reagent but no cells) to determine the background absorbance. This value can then be subtracted from all other readings. |
| Compound Interference | The test compound itself might absorb light at the same wavelength as the assay's readout. To account for this, set up parallel wells containing the same concentrations of this compound in the medium but without cells.[8] The absorbance from these wells should be subtracted from the corresponding experimental wells. |
Issue 2: Low Absorbance Values or Weak Signal
| Potential Cause | Recommended Solution |
| Low Cell Density | An insufficient number of cells will result in a weak signal.[9] It's important to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[7] |
| Incorrect Incubation Time | The incubation time with both the compound and the assay reagent can significantly impact the results. Ensure that the incubation periods are optimized for your experimental setup. |
| Reagent Instability | Some assay reagents are sensitive to light and temperature.[10] Store and handle all reagents according to the manufacturer's instructions to maintain their activity. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven distribution of cells in the wells is a common source of variability. Ensure that the cell suspension is homogenous before and during plating. |
| Pipetting Errors | Inaccurate pipetting of cells, compound dilutions, or assay reagents can lead to significant well-to-well variations. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth, leading to the "edge effect".[10] To minimize this, avoid using the outermost wells of the plate or ensure proper humidification in the incubator.[10] |
| Air Bubbles | Air bubbles in the wells can interfere with absorbance readings.[9] Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be carefully removed with a sterile needle.[9] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density in complete culture medium.
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the diluted this compound solutions to the respective wells.
-
Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).[8]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from "medium-only" wells).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on A549 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98.5 | 95.2 | 90.1 |
| 1 | 92.3 | 85.6 | 78.4 |
| 10 | 75.1 | 62.3 | 51.2 |
| 50 | 51.8 | 40.1 | 28.9 |
| 100 | 35.4 | 22.7 | 15.6 |
Table 2: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 | 24 | 48.2 |
| A549 | 48 | 35.7 |
| A549 | 72 | 21.5 |
| HeLa | 48 | 42.1 |
| MCF-7 | 48 | 55.8 |
Visualizations
Caption: Workflow for MTT-based cytotoxicity assessment of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of RS-25344 on PDE4.
References
- 1. caymanchem.com [caymanchem.com]
- 2. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with RS-25344 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RS-25344 hydrochloride in their experiments. The information is designed to address common challenges and inconsistencies that may arise during its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4).[1] Its mechanism of action involves blocking the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular pathways. By inhibiting PDE4, RS-25344 leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, often resulting in anti-inflammatory effects.[2]
Q2: I am observing inconsistent inhibitory activity of this compound in my experiments. What are the potential causes?
Inconsistent results can stem from several factors, ranging from compound preparation to specific experimental conditions. Here are some key areas to investigate:
-
Compound Stability and Storage: Ensure that the solid compound and stock solutions are stored correctly. This compound as a solid should be stored at -20°C and is stable for at least four years.[1] Stock solutions are typically prepared in DMSO and can be stored at -20°C for several months.[3][4] Frequent freeze-thaw cycles should be avoided by preparing aliquots.
-
Solubility Issues: this compound is soluble in DMSO (up to 100 mM) and water (up to 50 mM).[3][4] When preparing aqueous solutions from a DMSO stock, ensure proper mixing to avoid precipitation. For higher solubility, warming the tube to 37°C and using an ultrasonic bath for a short period can be beneficial.[3][4] Always visually inspect for any precipitate before use.
-
Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%, and ideally at 0.1%) to prevent solvent-induced toxicity or off-target effects.[5]
-
Phosphorylation State of PDE4: The sensitivity of some PDE4 isoforms, particularly PDE4D3, to RS-25344 can be significantly increased (by approximately 100-fold) upon phosphorylation by Protein Kinase A (PKA).[4] Variability in the basal PKA activity or the phosphorylation status of PDE4 in your cell system could lead to inconsistent results.
Q3: My results show lower than expected potency (higher IC50/EC50 values). What should I check?
-
Accurate Dosing: Double-check all dilution calculations to ensure the final concentration of RS-25344 in your assay is correct.
-
Cell Health and Density: Ensure that your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells may respond differently to stimuli and inhibitors.
-
Assay Conditions: The pH, temperature, and incubation time of your assay can influence both enzyme activity and inhibitor binding. Optimize these conditions for your specific experimental setup.
-
Substrate Concentration: In enzymatic assays, the concentration of cAMP can affect the apparent IC50 value of a competitive inhibitor. Ensure you are using a consistent and appropriate substrate concentration.
Q4: I am concerned about potential off-target effects. How selective is this compound?
This compound is highly selective for PDE4. Its inhibitory concentration (IC50) for PDE4 is in the nanomolar range (IC50 = 0.28 - 0.3 nM), while for other PDE families like PDE1, PDE2, and PDE3, the IC50 values are significantly higher (>100 µM, 160 µM, and 330 µM, respectively).[1][4] This indicates a very high degree of selectivity. However, like any small molecule inhibitor, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always good practice to use the lowest effective concentration to minimize this risk.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value |
| PDE4 | 0.28 - 0.3 nM |
| PDE1 | > 100 µM |
| PDE2 | 160 µM |
| PDE3 | 330 µM |
Data compiled from multiple sources.[1][4]
Table 2: Functional Potency of this compound in Human PBMCs
| Assay | EC50 Value |
| Inhibition of Concanavalin A-induced IL-5 release | 0.3 nM |
| Inhibition of LPS-induced TNF-α release | 5.4 nM |
Data from Cayman Chemical product information.[1]
Table 3: Solubility of this compound
| Solvent | Solubility |
| Water | up to 50 mM |
| DMSO | up to 100 mM |
| DMF | 5 mg/mL |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Key Experiment: Inhibition of LPS-induced TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a representative method for assessing the anti-inflammatory activity of this compound.
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Cell Treatment and Stimulation:
-
Seed 1 x 10^5 cells per well in a 96-well plate.
-
Add the diluted this compound or vehicle (0.1% DMSO in medium) to the respective wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of TNF-α:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the EC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of PDE4 inhibition by this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for assessing TNF-α inhibition in PBMCs.
References
Improving the selectivity of RS-25344 hydrochloride assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RS-25344 hydrochloride in various assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the accuracy and selectivity of your experiments.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide addresses potential issues you might face when working with this compound and offers solutions to improve the selectivity and reliability of your assays.
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency (High IC50) | 1. Inactive Enzyme: The PDE4 enzyme may have lost activity due to improper storage or handling.2. Sub-optimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time can affect enzyme activity.3. Compound Degradation: this compound may have degraded if not stored correctly. | 1. Enzyme Quality Control: Always run a positive control with a known PDE4 inhibitor (e.g., Rolipram) to confirm enzyme activity. Source enzymes from a reputable supplier.2. Optimize Assay Conditions: Systematically verify and optimize pH, temperature, and incubation times for your specific assay setup.3. Proper Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Poor Selectivity (Inhibition of other PDEs) | 1. High Compound Concentration: Using excessively high concentrations of RS-25344 can lead to off-target effects on other phosphodiesterase isoforms.[1][2]2. Assay Interference: The assay format itself might be prone to artifacts. For instance, fluorescent compounds can interfere with fluorescence-based readouts. | 1. Use Appropriate Concentrations: Stick to a concentration range relevant to the known IC50 of RS-25344 for PDE4 (in the low nanomolar range).[1][2] Determine the full dose-response curve to identify the specific inhibitory range.2. Run Counter-Screens: Test RS-25344 against other PDE families (PDE1, PDE2, PDE3, etc.) to confirm its selectivity. If using a fluorescence-based assay, check for compound autofluorescence. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability.2. Incomplete Reagent Mixing: Failure to properly mix solutions can lead to non-uniform reactions.3. Cell-Based Assay Variability: Inconsistent cell numbers, passage numbers, or cell health can affect results in cellular assays. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.2. Thorough Mixing: Vortex or gently mix all reagent solutions before adding them to the assay plate.3. Standardize Cell Culture: Use cells within a consistent passage number range, ensure high viability, and plate cells evenly. |
| Unexpected Results in Cellular Assays | 1. Low Cell Permeability: The compound may not be efficiently entering the cells.2. Phosphorylation State of PDE4: The sensitivity of some PDE4 isoforms, like PDE-4D3, to RS-25344 is significantly increased upon phosphorylation.[2] Cellular conditions may not favor this phosphorylation.3. Presence of Multiple PDE4 Isoforms: Different cell types express different combinations of PDE4 isoforms, which may have varying sensitivities to the inhibitor. | 1. Verify Cellular Uptake: If possible, use methods to confirm the intracellular concentration of the compound.2. Modulate Phosphorylation: Consider stimulating cells with agents that activate protein kinase A (PKA), such as forskolin, to promote PDE4 phosphorylation.[2]3. Characterize Isoform Expression: If feasible, determine the expression profile of PDE4 isoforms in your cell model to better interpret the results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, RS-25344 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn modulates the activity of numerous cellular proteins, leading to a range of biological effects, including the suppression of inflammatory responses.
Q2: How selective is RS-25344 for PDE4 over other phosphodiesterase families?
A2: RS-25344 exhibits high selectivity for PDE4. Its IC50 value for PDE4 is in the low nanomolar range (approximately 0.3 nM), whereas its IC50 values for other PDE families, such as PDE1, PDE2, and PDE3, are typically greater than 100 µM, indicating a selectivity of over 300,000-fold.[1][2]
Quantitative Data Summary: In Vitro Inhibitory Activity of RS-25344
| Enzyme | IC50 (nM) | Reference |
| PDE4 | 0.28 - 0.3 | [1][2] |
| PDE1 | > 100,000 | [1][2] |
| PDE2 | > 100,000 | [1] |
| PDE3 | > 100,000 | [1] |
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced effects.
Q4: Can the phosphorylation state of PDE4 affect the inhibitory activity of RS-25344?
A4: Yes, the phosphorylation state of certain PDE4 isoforms can significantly impact their sensitivity to inhibitors. For example, the phosphorylation of the PDE-4D3 isoform by Protein Kinase A (PKA) has been shown to increase its sensitivity to inhibition by RS-25344 by approximately 100-fold.[2] This is an important consideration for both biochemical and cell-based assays, as the phosphorylation status of the enzyme can influence the observed potency of the inhibitor.
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the activity and selectivity of this compound.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the in vitro potency of this compound against a purified PDE4 enzyme using a competitive fluorescence polarization (FP) assay.
Materials:
-
Purified recombinant human PDE4 enzyme
-
This compound
-
Known PDE4 inhibitor (e.g., Rolipram) as a positive control
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Binding agent that specifically binds to the hydrolyzed substrate (AMP)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Rolipram) in DMSO. A typical starting concentration for the highest dose might be 1 mM. Further dilute these in assay buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted RS-25344, positive control, or DMSO (for no inhibitor and maximum activity controls) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. To the "no enzyme" control, add 10 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the binding agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of RS-25344 using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_max_activity - mP_no_enzyme))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for TNF-α Release in Human PBMCs
This protocol measures the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Plating: Seed PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate in complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cells with the diluted compound or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated control wells that receive only medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each concentration of RS-25344 relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
PDE4 Signaling Pathway and Inhibition by RS-25344
Caption: PDE4 signaling pathway and the inhibitory action of RS-25344.
Experimental Workflow for Characterizing a PDE4 Inhibitor
Caption: A typical experimental workflow for characterizing a PDE4 inhibitor.
References
RS-25344 hydrochloride degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, storage, and troubleshooting of experiments involving RS-25344 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] Its IC50 value for PDE4 is approximately 0.28 nM.[3] It is selective for PDE4 over other PDE isoforms like PDE1, PDE2, and PDE3.[1][2][3] The mechanism of action for PDE4 inhibitors involves preventing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) to adenosine monophosphate (AMP).[4] This inhibition leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[5][6] This modulation of cAMP signaling underlies its anti-inflammatory and other pharmacological effects.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C in a sealed container, protected from moisture (desiccate).[7] Under these conditions, the compound is stable for at least four years.[3] For short-term storage, it can be kept at room temperature.[1]
Q3: What are the solubility properties of this compound?
A3: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[7] It is also soluble in DMF at 5 mg/ml.[3]
Q4: Are there any known degradation pathways for this compound?
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: As a general precaution when handling any chemical compound in a laboratory setting, it is recommended to use standard personal protective equipment. This includes safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the working area.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | [7] |
| Molecular Formula | C19H14ClN5O4 | [7] |
| Molecular Weight | 411.8 g/mol | [1][7] |
| Purity | ≥98% | [1][7] |
| Solubility in Water | up to 50 mM | [7] |
| Solubility in DMSO | up to 100 mM | [7] |
| Long-term Storage | -20°C (desiccated) | [3][7] |
| Stability | ≥ 4 years at -20°C | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.118 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.118 mg, add 1 ml of DMSO.
-
To aid dissolution, you can gently warm the tube to 37°C and vortex or sonicate for a short period.[7]
-
Ensure the compound is completely dissolved before use.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results | Degradation of the compound | - Prepare fresh stock solutions regularly.- Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.- Protect solutions from light by using amber vials or covering tubes with foil.- Avoid preparing and storing solutions in basic buffers for extended periods. |
| Incomplete dissolution | - Ensure the compound is fully dissolved before use. Gentle warming (37°C) and sonication can aid dissolution in DMSO.[7]- Visually inspect the solution for any precipitate. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility | - Prepare the final working solution by diluting the DMSO stock solution into the aqueous buffer just before the experiment.- Ensure the final concentration of DMSO in the aqueous solution is low and compatible with your experimental system. |
| Variability between different batches of the compound | Differences in purity or handling | - Purchase the compound from a reputable supplier that provides a certificate of analysis with purity data.- Follow consistent handling and storage procedures for all batches. |
Visualizations
Caption: Signaling pathway of PDE4 inhibition.
References
- 1. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 2. RS-25344 (hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocrick.com [biocrick.com]
Validation & Comparative
A Comparative Guide to PDE4 Inhibition: RS-25344 Hydrochloride vs. Rolipram
For researchers, scientists, and drug development professionals, the selection of a suitable phosphodiesterase 4 (PDE4) inhibitor is critical for advancing investigations into inflammatory, neurological, and respiratory disorders. This guide provides an objective, data-driven comparison of two prominent PDE4 inhibitors: RS-25344 hydrochloride and the well-characterized rolipram (B1679513).
This document outlines their respective performance in PDE4 inhibition, supported by experimental data. It includes a detailed examination of their potency, subtype selectivity, and available in vivo data. Furthermore, comprehensive experimental protocols are provided to facilitate the replication and validation of key findings.
Performance Comparison: Potency and Subtype Selectivity
The inhibitory activity of this compound and rolipram against PDE4 and its subtypes is a key determinant of their potential therapeutic efficacy and side-effect profiles. This compound emerges as a highly potent pan-PDE4 inhibitor, while rolipram exhibits a degree of subtype selectivity.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | Overall PDE4 | 0.28 - 0.3 | [1][2][3] |
| PDE1 | >100,000 | [1][3] | |
| PDE2 | 160,000 | [1][3] | |
| PDE3 | 330,000 | [1][3] | |
| Rolipram | PDE4A | ~3 | [4][5][6] |
| PDE4B | ~130 | [4][5][6] | |
| PDE4D | ~240 | [4][5][6] |
Key Insights:
-
Potency: this compound demonstrates significantly higher potency for the overall PDE4 enzyme compared to the individual subtype IC50 values of rolipram.
-
Selectivity: this compound is highly selective for PDE4 over other phosphodiesterase families (PDE1, PDE2, and PDE3)[1][3]. Rolipram shows a notable preference for the PDE4A subtype over PDE4B and PDE4D[4][5][6]. This differential subtype inhibition may underlie the distinct pharmacological profiles of the two compounds.
In Vivo Comparative Data
Direct head-to-head in vivo comparisons of this compound and rolipram are limited in publicly available literature. However, one study provides a direct comparison of their effects on blood glucose levels in mice.
| In Vivo Model | Compound | Dose | Key Findings | Source |
| Blood Glucose Regulation in Mice | RS-25344 | 1 mg/kg (i.p.) | Induced a transient increase in blood glucose levels. | [7] |
| Rolipram | 1 mg/kg (i.p.) | Induced a transient increase in blood glucose levels, but to a lesser extent than RS-25344. | [7] |
Analysis:
In this specific in vivo model, both PDE4 inhibitors demonstrated a class effect of transiently increasing blood glucose levels. The data suggests a potency trend of RS-25344 > rolipram in this physiological response[7]. Further in vivo studies are necessary to provide a more comprehensive comparison of their therapeutic effects and side-effect profiles in various disease models.
Signaling Pathway of PDE4 Inhibition
The therapeutic and biological effects of this compound and rolipram are mediated through the inhibition of PDE4, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade of events ultimately modulates the transcription of various genes involved in inflammation, immune responses, and neuronal function.
Experimental Workflows and Protocols
The following sections detail standardized experimental protocols for the in vitro and in vivo evaluation of PDE4 inhibitors like this compound and rolipram.
In Vitro PDE4 Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (this compound or rolipram) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant human PDE4 enzyme and the substrate (e.g., [3H]-cAMP) to their working concentrations in assay buffer.
-
Assay Reaction: In a 96-well plate, add the diluted test compound or vehicle control. Add the diluted PDE4 enzyme and pre-incubate for a specified time (e.g., 15 minutes at room temperature).
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the cAMP substrate. Incubate the plate for a defined period (e.g., 30 minutes at 30°C).
-
Termination: Stop the reaction using a stop solution (e.g., by boiling or adding a specific inhibitor).
-
Detection: The amount of hydrolyzed cAMP (AMP) is quantified. For radiolabeled assays, this involves separation of the product from the substrate followed by scintillation counting. For fluorescence-based assays, a specific fluorescent probe is used.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity Assessment
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of PDE4 inhibitors in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Protocol:
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (this compound or rolipram) or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
LPS Challenge: Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At a specific time point after LPS administration (e.g., 1.5 hours for peak TNF-α levels), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated control group to determine the in vivo anti-inflammatory efficacy.
Conclusion
Both this compound and rolipram are valuable tools for studying the role of PDE4 in various physiological and pathological processes. This compound stands out for its high potency as a pan-PDE4 inhibitor, making it a suitable candidate for studies requiring profound and broad PDE4 inhibition. In contrast, rolipram's preferential inhibition of the PDE4A subtype offers an opportunity to dissect the specific functions of this isoform.
The choice between these two inhibitors will ultimately depend on the specific research question, the experimental model, and the desired pharmacological profile. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments in the field of PDE4 research. Further direct comparative studies, particularly in various in vivo models, are warranted to more fully elucidate the therapeutic potential and limitations of these two important PDE4 inhibitors.
References
- 1. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of selective phosphodiesterase type IV inhibitor, rolipram, on fluid and cellular phases of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Selective PDE4 Inhibitors: RS-25344 Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride, with other notable PDE4 inhibitors: Roflumilast, Apremilast, and Cilomilast. The information is curated to assist researchers, scientists, and drug development professionals in evaluating the performance and characteristics of these compounds, supported by experimental data.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a key second messenger involved in regulating a wide array of cellular processes, including inflammation. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that ultimately suppress inflammatory responses. This mechanism has made PDE4 a compelling therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.
Comparative Efficacy: In Vitro Inhibitory Activity
The potency and selectivity of a PDE4 inhibitor are critical determinants of its therapeutic potential and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected PDE4 inhibitors against various PDE isoforms. Lower IC50 values indicate greater potency.
Table 1: Comparative In Vitro Inhibitory Potency (IC50) of Selective PDE4 Inhibitors
| Compound | PDE4 (nM) | PDE1 (nM) | PDE2 (nM) | PDE3 (nM) | PDE4A (nM) | PDE4B (nM) | PDE4D (nM) |
| This compound | 0.28[1][2] | >100,000[1][2] | 160,000[1][2] | 330,000[1][2] | - | - | - |
| Roflumilast | 0.8[3] | >10,000[3] | >10,000[3] | >10,000[3] | - | 0.84[4] | 0.68[4] |
| Apremilast | 74[5] | - | - | - | 10-100[6][7] | 10-100[6][7] | 10-100[6][7] |
| Cilomilast | 120[3] | 74,000[3] | 65,000[3] | >1,000,000[3] | - | 240[8] | 61[8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key in vitro assays used to characterize PDE4 inhibitors.
In Vitro PDE Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PDE4.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions of the stock solution in an appropriate assay buffer to create a concentration gradient.
-
Prepare solutions of recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.
-
-
Assay Procedure :
-
Add the diluted test compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the diluted PDE4 enzyme solution to each well and incubate briefly to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specified period, protected from light.
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of PDE4 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based cAMP Accumulation Assay (HTRF)
This assay measures the ability of a compound to increase intracellular cAMP levels in a cellular context.
-
Cell Culture and Seeding :
-
Culture a suitable cell line (e.g., HEK293 or U937) in the appropriate medium.
-
Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Wash the cells and then add the diluted compound or vehicle control.
-
Pre-incubate the cells with the compound for a specified time (e.g., 30-60 minutes).
-
-
cAMP Stimulation and Lysis :
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Lyse the cells according to the HTRF assay kit protocol.
-
-
HTRF Measurement and Data Analysis :
-
Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.
-
Incubate at room temperature in the dark.
-
Measure the fluorescence at 620 nm and 665 nm using an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
-
Plot the cAMP concentration against the test compound concentration to determine the EC50 value.
-
TNF-α Inhibition Assay in Human PBMCs
This assay evaluates the anti-inflammatory effect of a compound by measuring the inhibition of TNF-α release from immune cells.
-
PBMC Isolation and Seeding :
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a multi-well plate.
-
-
Compound Treatment and Stimulation :
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate the plate for 18-24 hours.
-
-
TNF-α Quantification :
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound emerges as a highly potent and selective PDE4 inhibitor when compared to other established compounds in its class. Its sub-nanomolar potency against PDE4 and significant selectivity over other PDE families highlight its potential as a valuable research tool and a candidate for further investigation in the development of novel anti-inflammatory therapeutics. The provided experimental protocols and diagrams offer a framework for the continued evaluation and comparison of this and other PDE4 inhibitors. Researchers are encouraged to consider the specific experimental context when comparing data from different sources.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of RS-25344 Hydrochloride Versus Non-Selective PDE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride, and non-selective PDE inhibitors. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions for their in vitro and in vivo studies.
Introduction to PDE Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting these enzymes, the intracellular levels of cAMP and/or cGMP can be elevated, leading to a variety of cellular responses. PDE inhibitors can be broadly categorized into two groups: selective inhibitors, which target a specific PDE isozyme, and non-selective inhibitors, which inhibit multiple PDE isozymes.[3]
This compound is a potent and highly selective inhibitor of PDE4, the primary enzyme responsible for cAMP degradation in inflammatory and immune cells.[4][5][6][7][8] Non-selective PDE inhibitors, such as theophylline (B1681296) and caffeine, inhibit a broad range of PDE isozymes, resulting in more widespread physiological effects.[1][2]
Comparative Efficacy: this compound vs. Non-Selective PDE Inhibitors
The primary distinction in the efficacy of this compound compared to non-selective PDE inhibitors lies in its target selectivity. This selectivity translates to more focused biological effects and potentially a more favorable side-effect profile.
Data Presentation
The following tables summarize the quantitative data for this compound and representative non-selective PDE inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound Against Various PDE Isozymes
| PDE Isozyme | IC50 (nM) |
| PDE4 | 0.28 - 0.3[4][5][7] |
| PDE1 | >100,000[4][5][6][7] |
| PDE2 | 160,000[4][5][6] |
| PDE3 | 330,000[4][5][6] |
Data compiled from studies on human lymphocytes and other cell types.
Table 2: Inhibitory Potency (IC50) of Selected Non-Selective PDE Inhibitors
| Inhibitor | PDE Isozyme Target(s) | IC50 (µM) |
| Theophylline | Non-selective | ~100-1000 (for various PDEs) |
| Caffeine | Non-selective | ~50-500 (for various PDEs) |
| Pentoxifylline | Non-selective | PDE4B: ~100, PDE7A: Ineffective[9] |
| (±)-Lisofylline | Non-selective | PDE4B: ~50-60, PDE7A: ~200-300[9] |
| IBMX | Non-selective | ~2-50 (for various PDEs) |
IC50 values for non-selective inhibitors can vary significantly depending on the specific PDE subtype and experimental conditions.
Table 3: Comparative Anti-Inflammatory Effects
| Parameter | This compound | Non-Selective PDE Inhibitors (e.g., Theophylline) |
| Inhibition of TNF-α release (EC50) | 5.4 nM (LPS-induced in human PBMCs)[7] | Micromolar range, often associated with side effects |
| Inhibition of IL-5 release (EC50) | 0.3 nM (Con A-induced in human PBMCs)[7] | Less potent and specific |
| Inhibition of Eosinophil Chemotaxis | Potent inhibition[4][6] | Yes, but less specific |
Signaling Pathways
The differential effects of this compound and non-selective PDE inhibitors can be understood by examining their impact on intracellular signaling pathways.
Caption: Signaling pathway of this compound.
Caption: Signaling pathways of non-selective PDE inhibitors.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of PDE inhibitors.
In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific PDE isozyme.
Caption: Workflow for a PDE inhibition assay.
Methodology:
-
Preparation: Recombinant human PDE enzymes and a fluorescently labeled substrate (e.g., FAM-cAMP) are prepared in an appropriate assay buffer.
-
Compound Addition: Serial dilutions of the test inhibitor (this compound or a non-selective inhibitor) are added to the wells of a microplate.
-
Enzyme Addition: The PDE enzyme is added to the wells containing the test compound and incubated.
-
Reaction Initiation: The fluorescently labeled substrate is added to initiate the enzymatic reaction.
-
Detection: After incubation, a binding agent that specifically binds to the hydrolyzed substrate is added. The fluorescence polarization is then measured. A decrease in the signal, relative to the control, indicates inhibition of PDE activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Measurement of Intracellular cAMP Levels
This assay quantifies the effect of a PDE inhibitor on the intracellular accumulation of cAMP in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the PDE inhibitor for a specified time.
-
Stimulation: An adenylyl cyclase activator (e.g., forskolin) is added to stimulate cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a reporter assay.
-
Data Analysis: The increase in cAMP levels in response to the inhibitor is quantified and used to determine the compound's cellular potency.
Cytokine Release Assay
This assay assesses the anti-inflammatory potential of a PDE inhibitor by measuring its effect on the production of inflammatory cytokines.
Methodology:
-
Cell Isolation: PBMCs are isolated from whole blood.
-
Inhibitor Pre-treatment: The cells are pre-incubated with different concentrations of the PDE inhibitor.
-
Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS) to induce TNF-α release or concanavalin (B7782731) A (Con A) for IL-5, is added to the cells.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the cytokine of interest in the supernatant is measured by ELISA.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in cytokine release, is calculated.
Conclusion
This compound demonstrates high potency and selectivity for the PDE4 isozyme, leading to targeted anti-inflammatory effects. In contrast, non-selective PDE inhibitors affect a broader range of PDE isozymes, resulting in a wider array of physiological responses and a greater potential for off-target effects. The choice between a selective and a non-selective PDE inhibitor will depend on the specific research question and the desired biological outcome. For studies focused on the role of PDE4 in inflammation, this compound offers a more precise pharmacological tool. For broader investigations of cAMP and cGMP signaling, non-selective inhibitors may be more appropriate, though interpretation of results requires consideration of their pleiotropic effects.
References
- 1. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase Enzyme Inhibitors, Nonselective: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. RS 25344 hydrochloride | CAS 152815-28-6 | RS25344 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of RS-25344 Hydrochloride on PDE4D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS-25344 hydrochloride's inhibitory effect on phosphodiesterase 4D3 (PDE4D3) with other notable PDE4 inhibitors. The information is intended to assist researchers in selecting appropriate tools for their studies on cAMP signaling and related therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activity Against PDE4D3
The following table summarizes the inhibitory potency of this compound and other selected PDE4 inhibitors against the PDE4D3 isoform. RS-25344 demonstrates potent and selective inhibition of the broader PDE4 family. For a direct comparison of its specific activity against the PDE4D3 isoform, further targeted experimental data is beneficial.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | PDE4 | 0.28[1][2] | Potent and selective PDE4 inhibitor. Phosphorylation of PDE4D3 increases its sensitivity to RS-25344 by approximately 100-fold.[1] |
| Rolipram (B1679513) | PDE4 | ~130-240 (for PDE4B/D)[3][4] | A first-generation PDE4 inhibitor, often used as a reference compound. It is known to have dose-limiting side effects like nausea and emesis. |
| Roflumilast | PDE4 | - | A clinically approved PDE4 inhibitor for COPD. It is known to inhibit all PDE4 subtypes to a similar extent.[5] |
| Apremilast | PDE4A4, PDE4B2, PDE4C2, PDE4D3 | 30 ± 4 (for PDE4D3)[6] | An orally available PDE4 inhibitor approved for psoriasis and psoriatic arthritis. It does not show marked selectivity among PDE4 isotypes.[7] |
| BPN14770 | PDE4D3, PDE4D7 | 7.4 (for PDE4D3)[8] | A potent and selective allosteric inhibitor of PDE4D with a preference for long-form variants.[9] |
| GEBR-7b | PDE4D selective | - | A selective PDE4D inhibitor that has been shown to improve memory in rodents at non-emetic doses.[10] |
Signaling Pathway of PDE4D3
PDE4D3 is a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It specifically hydrolyzes cAMP to 5'-AMP, thus terminating its signaling cascade. The activity of PDE4D3 itself is regulated by protein kinase A (PKA), which is activated by cAMP. This forms a negative feedback loop where increased cAMP levels lead to PKA activation, which in turn can phosphorylate and modulate the activity of PDE4D3.
Caption: PDE4D3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PDE4D3 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method to determine the in vitro potency of an inhibitor against PDE4D3 using a fluorescence polarization (FP)-based assay.
Principle: The assay measures the change in polarization of a fluorescently labeled cAMP substrate (FAM-cAMP). When PDE4D3 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent specific to the 5'-monophosphate group binds to FAM-AMP. This larger complex tumbles slower in solution, leading to an increase in fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a low polarization signal.
Materials:
-
Recombinant human PDE4D3 enzyme
-
FAM-cAMP substrate
-
Binding Agent
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
This compound and other test compounds
-
DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Assay Plate Setup:
-
Add diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted PDE4D3 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and prepare for detection by adding the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro PDE4D3 fluorescence polarization assay.
Cell-Based cAMP Measurement Assay
This protocol outlines a method to assess the functional effect of a PDE4D3 inhibitor on intracellular cAMP levels in a relevant cell line.
Principle: Inhibition of PDE4D3 in intact cells leads to an accumulation of intracellular cAMP. This change in cAMP concentration can be quantified using various commercially available assay kits (e.g., ELISA, HTRF).
Materials:
-
A suitable cell line expressing PDE4D3 (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Wash the cells and add the diluted compounds.
-
Incubate for 30-60 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Add forskolin to the wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol provided with the cAMP assay kit.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Calculate the fold-change in cAMP levels for each inhibitor concentration relative to the vehicle-treated, forskolin-stimulated control.
-
Plot the fold-change against the log of the inhibitor concentration to determine the EC50 value.
-
Caption: Workflow for a cell-based cAMP measurement assay.
References
- 1. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. labs.penchant.bio [labs.penchant.bio]
- 10. GEBR-7b, a novel PDE4D selective inhibitor that improves memory in rodents at non-emetic doses - PMC [pmc.ncbi.nlm.nih.gov]
RS-25344 Hydrochloride: A Potent Positive Control for PDE4 Inhibition
In the landscape of pharmacological research, particularly in studies targeting inflammatory and neurological disorders, phosphodiesterase 4 (PDE4) inhibitors represent a significant class of therapeutic agents. Their mechanism of action, centered on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, has profound implications for cellular signaling. For researchers investigating novel PDE4 inhibitors, the use of a reliable positive control is paramount for the validation of experimental assays. RS-25344 hydrochloride has emerged as a potent and selective inhibitor of PDE4, making it an excellent candidate for this role. This guide provides a comparative analysis of this compound against other well-established PDE4 inhibitors, Rolipram and Roflumilast, supported by experimental data and detailed protocols.
Performance Comparison: Potency and Selectivity
The efficacy of a PDE4 inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for PDE4 over other phosphodiesterase isoforms. A lower IC50 value indicates greater potency. This compound demonstrates exceptional potency with an IC50 value of 0.28 nM for PDE4 in human lymphocytes.[1] It exhibits high selectivity, with significantly weaker inhibitory effects on other PDE isoforms.[1][2][3][4]
The following table summarizes the comparative inhibitory activities of this compound, Rolipram, and Roflumilast.
| Compound | Target | IC50 (nM) | Cell/Enzyme Source |
| This compound | PDE4 | 0.28 | Human lymphocytes [1] |
| PDE1 | >100,000 | ||
| PDE2 | 160,000 | ||
| PDE3 | 330,000 | ||
| Rolipram | PDE4A | 3 | Immunopurified |
| PDE4B | 130 | Immunopurified | |
| PDE4D | 240 | Immunopurified | |
| Roflumilast | PDE4A1 | 0.7 | Recombinant |
| PDE4A4 | 0.9 | Recombinant | |
| PDE4B1 | 0.7 | Recombinant | |
| PDE4B2 | 0.2 | Recombinant | |
| PDE4C | 3-4.3 | Recombinant |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for PDE4 inhibitors involves the prevention of cAMP degradation. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like cAMP-response element-binding protein (CREB), leading to the modulation of gene expression and ultimately resulting in anti-inflammatory and other cellular responses.
A typical experimental workflow to evaluate the efficacy of a PDE4 inhibitor involves a series of in vitro assays to determine its potency and cellular effects. This generally includes a direct enzyme inhibition assay, measurement of intracellular cAMP levels, and assessment of downstream functional consequences, such as the inhibition of inflammatory cytokine release.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used to characterize PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified PDE4 enzyme.
-
Materials:
-
Purified recombinant human PDE4 enzyme.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).
-
cAMP substrate.
-
Test compounds (RS-25344, Rolipram, Roflumilast) serially diluted in DMSO.
-
Detection reagents (e.g., fluorescence polarization-based kit).
-
Microplate reader.
-
-
Procedure:
-
Add diluted test compounds or vehicle (DMSO) to the wells of a microplate.
-
Add the diluted PDE4 enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction according to the detection kit's instructions.
-
Quantify the amount of AMP produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.
-
Intracellular cAMP Measurement Assay
This cell-based assay measures the effect of a PDE4 inhibitor on intracellular cAMP levels.
-
Objective: To quantify the dose-dependent increase in intracellular cAMP in response to PDE4 inhibition.
-
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or U937 cells).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's protocol.
-
Plot the cAMP concentration against the inhibitor concentration to determine the dose-response relationship.
-
TNF-α Release Assay in Human PBMCs
This assay assesses the functional anti-inflammatory effect of PDE4 inhibitors by measuring the inhibition of TNF-α, a key pro-inflammatory cytokine.
-
Objective: To evaluate the potency of a PDE4 inhibitor in suppressing the release of TNF-α from stimulated immune cells.
-
Materials:
-
Human PBMCs isolated from healthy donor blood.
-
RPMI-1640 medium supplemented with fetal bovine serum.
-
Lipopolysaccharide (LPS) to stimulate TNF-α production.
-
Test compounds.
-
Human TNF-α ELISA kit.
-
-
Procedure:
-
Isolate PBMCs using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit.
-
Calculate the percentage inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of RS-25344 Hydrochloride's Cross-reactivity with Other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of RS-25344 hydrochloride against its primary target, phosphodiesterase 4 (PDE4), versus other phosphodiesterase (PDE) families. The data presented herein is crucial for assessing the selectivity profile of this compound and understanding its potential for off-target effects.
Executive Summary
This compound is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Experimental data demonstrates a significant difference in its inhibitory concentration (IC50) for PDE4 compared to other PDE families, such as PDE1, PDE2, and PDE3. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for side effects arising from the inhibition of other PDE isoforms that regulate diverse physiological processes.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various phosphodiesterase enzymes. The data clearly illustrates the compound's potent and selective inhibition of PDE4.
| Phosphodiesterase Family | Target Enzyme | IC50 (nM) | Selectivity vs. PDE4 |
| PDE4 | PDE4 | 0.28 | - |
| PDE1 | PDE1 | >100,000 | >357,143-fold |
| PDE2 | PDE2 | 160,000 | 571,429-fold |
| PDE3 | PDE3 | 330,000 | 1,178,571-fold |
Data sourced from multiple suppliers and research articles.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclic AMP (cAMP) signaling pathway, the role of PDE4, and the general workflow for determining phosphodiesterase inhibition.
Experimental Protocols
The determination of the inhibitory activity of this compound against various phosphodiesterases is typically performed using a radioenzymatic assay, based on the two-step procedure described by Thompson and Appleman.[3][4][5][6][7]
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of different phosphodiesterase isoforms.
Materials:
-
Purified recombinant phosphodiesterase enzymes (PDE1, PDE2, PDE3, PDE4, etc.)
-
This compound
-
[³H]-cAMP (radiolabeled substrate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂)
-
Snake venom containing 5'-nucleotidase (from Crotalus atrox)
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Enzyme Reaction:
-
A reaction mixture is prepared containing the reaction buffer, the specific phosphodiesterase enzyme, and varying concentrations of this compound.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of a known concentration of [³H]-cAMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination:
-
The enzymatic reaction is stopped, typically by heat inactivation (e.g., boiling for 1-2 minutes).
-
-
Conversion of 5'-AMP to Adenosine:
-
Snake venom, which contains 5'-nucleotidase, is added to the reaction mixture. This enzyme converts the product of the PDE reaction, [³H]-5'-AMP, into [³H]-adenosine. Unreacted [³H]-cAMP is not a substrate for 5'-nucleotidase.
-
-
Separation of Products:
-
The reaction mixture is passed through an anion exchange chromatography column.
-
The negatively charged unreacted [³H]-cAMP and the product [³H]-5'-AMP bind to the resin, while the uncharged [³H]-adenosine passes through.
-
-
Quantification:
-
The amount of [³H]-adenosine in the eluate is quantified by adding scintillation fluid and measuring the radioactivity using a scintillation counter.
-
The amount of radioactivity is directly proportional to the amount of cAMP hydrolyzed by the PDE.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The extensive difference in IC50 values for this compound against PDE4 compared to other phosphodiesterases underscores its high selectivity. This characteristic is paramount for researchers investigating the specific roles of PDE4 in cellular signaling and for drug development professionals aiming to minimize off-target effects. The provided experimental protocol offers a robust framework for independently verifying these findings and for the screening of other potential PDE inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of cyclic nucleotide phosphodiesterases with radioactive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. Assay of cyclic nucleotide phosphodiesterase and resolution of multiple molecular forms of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of RS-25344 Hydrochloride: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of RS-25344 hydrochloride, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. By presenting supporting experimental data, detailed protocols, and clear visualizations of its mechanism of action, this document aims to facilitate a deeper understanding of its therapeutic potential.
In Vitro Activity: High Potency and Selectivity
This compound has demonstrated exceptional potency and selectivity for the PDE4 enzyme in various in vitro assays. Its ability to inhibit PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC₅₀ (nM) | Selectivity vs. PDE4 |
| PDE4 | 0.3 | - |
| PDE1 | >100,000 | >333,333-fold |
| PDE2 | >100,000 | >333,333-fold |
| PDE3 | >100,000 | >333,333-fold |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
The remarkable selectivity of RS-25344 for PDE4 over other phosphodiesterase subtypes is a critical attribute, suggesting a lower likelihood of off-target effects.
Table 2: In Vitro Anti-inflammatory Activity of this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Stimulant | Cytokine Inhibited | EC₅₀ (nM) |
| Concanavalin A | Interleukin-5 (IL-5) | 0.3 |
| Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 5.4 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
These data highlight the potent anti-inflammatory effects of this compound at the cellular level, effectively inhibiting the release of key pro-inflammatory cytokines.
Mechanism of Action: The PDE4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is predominantly expressed in immune cells. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can modulate the transcription of various genes, ultimately leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.
Caption: PDE4 Signaling Pathway Inhibition by RS-25344.
In Vivo Activity: Correlation with In Vitro Findings
While specific in vivo studies on this compound are not extensively published in publicly available literature, the potent in vitro activity strongly suggests its potential for significant anti-inflammatory effects in animal models of inflammatory diseases. Pan-selective inhibition of PDE4 has been shown to induce gastroparesis in mice, indicating that high systemic exposure to potent PDE4 inhibitors can lead to mechanism-based side effects. Future in vivo studies will be crucial to establish a therapeutic window and to correlate the potent in vitro anti-inflammatory effects with in vivo efficacy and safety.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings.
In Vitro PDE4 Inhibition Assay
-
Enzyme Source: Recombinant human PDE4.
-
Substrate: ³H-cAMP.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂ and bovine serum albumin.
-
Procedure: a. Incubate the PDE4 enzyme with varying concentrations of this compound for 15 minutes at 30°C. b. Initiate the reaction by adding ³H-cAMP and incubate for a further 30 minutes at 30°C. c. Terminate the reaction by adding a stop solution. d. The product, ³H-AMP, is separated from the unreacted substrate using anion-exchange resin. e. Quantify the amount of ³H-AMP by scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
In Vitro Cytokine Release Assay from Human PBMCs
-
Cell Source: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Procedure: a. Pre-incubate PBMCs with varying concentrations of this compound for 1 hour. b. Stimulate the cells with either Concanavalin A (for IL-5 release) or LPS (for TNF-α release) for 24 hours. c. Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-5 and TNF-α in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the EC₅₀ value by non-linear regression analysis of the concentration-response curve.
Caption: In Vitro Cytokine Release Assay Workflow.
Conclusion
This compound is a highly potent and selective PDE4 inhibitor with demonstrated anti-inflammatory activity in vitro. The presented data underscores its potential as a therapeutic agent for inflammatory diseases. Further in vivo studies are warranted to fully elucidate the correlation between its in vitro potency and in vivo efficacy and to establish a clear therapeutic index. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate the pharmacological profile of this promising compound.
The Reproducibility of Experiments Using RS-25344 Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride, with other common alternatives. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to equip scientists with the necessary information to conduct robust and reproducible experiments in the study of PDE4 inhibition.
Comparative Analysis of PDE4 Inhibitors
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Its efficacy is often compared with other well-established PDE4 inhibitors such as Rolipram (B1679513), Roflumilast, and Cilomilast. The following tables summarize the quantitative data for these compounds, providing a basis for experimental design and comparison.
Table 1: In Vitro Potency of PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Source Organism/Cell Line | Reference |
| RS-25344 | PDE4 | 0.28 - 0.3 | Human Lymphocytes / PBMCs | [1][2][3][4][5] |
| Rolipram | PDE4A | 3 | U937 Monocytic Cells | [3][4][6] |
| PDE4B | 130 | U937 Monocytic Cells | [3][4][6] | |
| PDE4D | 240 | U937 Monocytic Cells | [3][4][6] | |
| Roflumilast | PDE4 (various splice variants) | 0.2 - 4.3 | Recombinant | [7] |
| PDE4 (human neutrophils) | 0.8 | Human Neutrophils | [8] | |
| Cilomilast | PDE4 | ~100 - 120 | LPDE4 / HPDE4 | [2][5][9] |
Table 2: Selectivity Profile of PDE4 Inhibitors
| Compound | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE5 (IC50) | Reference |
| RS-25344 | >100 µM | 160 µM | 330 µM | - | [2][3] |
| Roflumilast | >10,000-fold selectivity for PDE4 | >10,000-fold selectivity for PDE4 | >10,000-fold selectivity for PDE4 | >10,000-fold selectivity for PDE4 | [7] |
| Cilomilast | 74 µM | 65 µM | >100 µM | 83 µM | [5][9] |
Table 3: Functional Cellular Activity of PDE4 Inhibitors
| Compound | Assay | EC50 (nM) | Cell Type | Reference |
| RS-25344 | Concanavalin A-induced IL-5 release | 0.3 | Human PBMCs | [1][5] |
| LPS-induced TNF-α release | 5.4 | Human PBMCs | [1][5] |
Key Experimental Protocols for Reproducible Results
To ensure the reproducibility of experiments involving PDE4 inhibitors, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments cited in the evaluation of compounds like this compound.
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against PDE4 enzymes.
Methodology:
-
Enzyme Source: Utilize recombinant human PDE4 isoforms (e.g., A, B, C, or D) expressed and purified from a suitable system like Sf9 insect cells or E. coli. The purity and activity of the enzyme should be validated before use.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA), a known concentration of cAMP as the substrate, and the purified PDE4 enzyme.
-
Compound Incubation: Add the test compound (e.g., this compound) at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Rolipram).
-
Reaction Initiation and Termination: Initiate the reaction by adding the enzyme and incubate at 37°C for a predetermined time, ensuring the reaction stays within the linear range. Terminate the reaction, for example, by adding a stop solution.
-
Product Quantification: Determine the amount of the product (5'-AMP) formed using a suitable method, such as a radioimmunoassay, fluorescence polarization, or a luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Cytokine Release Assay
Objective: To assess the functional anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to inhibit the release of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Isolate and culture primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), or use a relevant cell line (e.g., U937 monocytes).
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for a specified period.
-
Cell Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) to induce the production and release of cytokines like TNF-α.
-
Supernatant Collection: After an appropriate incubation period, centrifuge the cell cultures and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control. Determine the EC50 value from the resulting dose-response curve.
Visualizing Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: PDE4 signaling pathway and the mechanism of action of RS-25344 HCl.
Caption: Experimental workflow for comparing PDE4 inhibitors.
Caption: Key factors influencing the reproducibility of in vitro experiments.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rolipram | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Anti-Inflammatory Potential of RS-25344 Hydrochloride and AWD 12-281
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two selective phosphodiesterase 4 (PDE4) inhibitors: RS-25344 hydrochloride and AWD 12-281. The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications.
Introduction to PDE4 Inhibition in Inflammation
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade.[1] It is predominantly expressed in immune cells, where it hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that modulates inflammatory responses.[1] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediators, such as cytokines, and a reduction in the activity of various inflammatory cells.[1][2] This mechanism of action has established PDE4 as a significant target for the development of novel anti-inflammatory therapies for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and dermatitis.[2]
Compound Overview
This compound is a potent and selective inhibitor of PDE4.[3] It has demonstrated significant anti-inflammatory effects in in vitro studies, including the inhibition of cytokine release from human peripheral blood mononuclear cells (PBMCs).[3]
AWD 12-281 is also a potent and selective PDE4 inhibitor that was developed for topical and inhaled administration to treat inflammatory conditions like asthma, COPD, and allergic rhinitis.[2][4] Preclinical studies demonstrated its anti-inflammatory efficacy in various animal models.[5][6] However, the clinical development of AWD 12-281 was discontinued (B1498344) due to poor efficacy in clinical trials for asthma and COPD.[7]
Quantitative Comparison of In Vitro Anti-Inflammatory Potency
The following table summarizes the key quantitative data for this compound and AWD 12-281, providing a direct comparison of their in vitro potency.
| Parameter | This compound | AWD 12-281 |
| PDE4 Inhibition (IC50) | 0.28 nM (in human lymphocytes)[3] | 9.7 nM[4] |
| Selectivity | >100 µM for PDE1, 160 µM for PDE2, 330 µM for PDE3[3] | Highly selective for PDE4[4] |
| TNF-α Release Inhibition (EC50) | 5.4 nM (LPS-stimulated human PBMCs)[3] | 46-121 nM (LPS-stimulated PBMCs); 111 nM (dispersed nasal polyps); 934 nM (diluted whole blood)[4] |
| IL-2 Release Inhibition (EC50) | Not Reported | 46-121 nM (PHA-stimulated PBMCs)[4] |
| IL-4 Release Inhibition (EC50) | Not Reported | 46-121 nM (anti-CD3/anti-CD28 stimulated PBMCs)[4] |
| IL-5 Release Inhibition (EC50) | 0.3 nM (Concanavalin A-induced human PBMCs)[3] | 46-121 nM (Concanavalin A-stimulated PBMCs)[4] |
Preclinical Anti-Inflammatory Efficacy
This compound has shown the ability to inhibit eosinophil chemotaxis, a critical process in allergic inflammation.[3]
AWD 12-281 demonstrated anti-inflammatory effects in a mouse model of allergic dermatitis when administered topically, where it inhibited ear swelling and the production of pro-inflammatory cytokines.[8] In a guinea pig model of allergic skin inflammation, topical application of AWD 12-281 reduced the development of skin wheals.[5] Furthermore, it was effective in suppressing both Th1 and Th2 cytokines in mice.[5] In models of lung inflammation, AWD 12-281, administered as a dry powder inhalation, showed potent anti-inflammatory properties.[5] For instance, it suppressed late-phase eosinophilia in rats.[6]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general signaling pathway of PDE4 inhibitors and a typical experimental workflow for evaluating their anti-inflammatory potential.
Caption: General signaling pathway of PDE4 inhibitors.
Caption: Workflow for a cytokine release assay.
Experimental Protocols
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound and AWD 12-281 against the PDE4 enzyme.
Methodology:
-
Enzyme Source: Recombinant human PDE4 is used.
-
Assay Principle: The assay measures the hydrolysis of radiolabeled cAMP ([³H]-cAMP) to [³H]-AMP by the PDE4 enzyme.
-
Procedure:
-
A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, [³H]-cAMP, and the PDE4 enzyme.
-
The test compound (RS-25344 or AWD 12-281) is added at various concentrations.
-
The reaction is initiated by adding the enzyme and incubated at 37°C.
-
The reaction is terminated, and the amount of [³H]-AMP produced is quantified, often after conversion to [³H]-adenosine using a nucleotidase, followed by separation from unhydrolyzed [³H]-cAMP using ion-exchange chromatography.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
-
Cytokine Release Assay from Human PBMCs
Objective: To assess the anti-inflammatory effect of this compound and AWD 12-281 by measuring their impact on cytokine production from immune cells.
Methodology:
-
Cell Isolation and Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation and cultured in an appropriate medium.[9]
-
Cell Treatment: The cultured PBMCs are pre-treated with various concentrations of the test compound (RS-25344 or AWD 12-281) for a specified period (e.g., 1 hour).[10]
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent to induce cytokine production.[11] The choice of stimulant depends on the target cytokine:
-
Incubation and Sample Collection: The cells are incubated for a defined period (e.g., 24 hours), after which the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the specific cytokine in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9]
-
Data Analysis: The percentage of inhibition of cytokine release by the test compound is calculated relative to the stimulated vehicle control, and EC50 values are determined.[11]
Conclusion
Both this compound and AWD 12-281 are potent and selective inhibitors of PDE4 with demonstrated anti-inflammatory properties. In vitro, this compound appears to be a more potent inhibitor of PDE4 and, specifically, of IL-5 release compared to AWD 12-281. AWD 12-281 has been more extensively characterized in preclinical in vivo models for topical and inhaled delivery, showing efficacy in skin and lung inflammation. However, its clinical development was halted. The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers investigating the therapeutic potential of PDE4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. RS 25344 hydrochloride | CAS:152815-28-6 | Potent PDE4 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Anti-inflammatory potential of the selective phosphodiesterase 4 inhibitor N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281), in human cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phosphodiesterase 4 inhibitor AWD 12-281 is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting Negative Controls for RS-25344 Hydrochloride Experiments
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the effects of the potent phosphodiesterase 4 (PDE4) inhibitor, RS-25344 hydrochloride, the selection of appropriate negative controls is paramount for the robust interpretation of experimental data. This guide provides a comprehensive comparison of suitable negative controls, supported by experimental data and detailed protocols, to ensure the specificity and validity of findings in studies utilizing this compound.
This compound is a highly selective inhibitor of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, RS-25344 leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling. Given its mechanism of action, which modulates a fundamental signaling pathway, the use of meticulous negative controls is essential to differentiate the specific effects of PDE4 inhibition from off-target or vehicle-related phenomena.
Comparison of Negative Control Strategies
The ideal negative control for an RS-25344 experiment would be a structurally identical molecule that lacks inhibitory activity against PDE4. However, such an inactive analog is not commercially available. Therefore, a combination of other negative control strategies must be employed to build a strong scientific argument. This guide outlines four key types of negative controls:
-
Vehicle Control: The most fundamental control, accounting for any effects of the solvent used to dissolve RS-25344.
-
Inactive Enantiomer/Structurally Similar Inactive Compound: While a direct inactive analog of RS-25344 is unavailable, the use of an inactive enantiomer of a similar class of compounds, such as (S)-(+)-Rolipram, can help to control for non-specific effects of the chemical scaffold.
-
Alternative Phosphodiesterase (PDE) Inhibitors: Utilizing inhibitors of other PDE families (e.g., PDE3 or PDE5) helps to demonstrate that the observed effects are specific to the inhibition of PDE4.
-
Downstream Pathway Modulators: These controls help to confirm that the effects of RS-25344 are indeed mediated by the cAMP pathway.
The following tables summarize the expected and experimentally observed effects of these controls in comparison to RS-25344.
Data Presentation: Quantitative Comparison of RS-25344 and Negative Controls
Table 1: Effect on Intracellular cAMP Levels
| Compound | Target | Expected Effect on cAMP | Observed Effect on cAMP (Relative to Control) | Citation |
| RS-25344 | PDE4 | Increase | Significant Increase | [1] |
| Vehicle (e.g., 0.1% DMSO) | None | No Change | No significant change | [2] |
| (S)-(+)-Rolipram | PDE4 (low affinity) | Minimal to no increase | ~3-fold less potent than (R)-(-)-Rolipram | [3] |
| Cilostamide (PDE3 Inhibitor) | PDE3 | Increase (in some cell types) | Moderate Increase | [4][5] |
| Sildenafil (B151) (PDE5 Inhibitor) | PDE5 | No direct effect on cAMP | Minor increase in some tissues | [6][7] |
| Forskolin | Adenylyl Cyclase | Strong Increase | Marked Increase | [2][8] |
| H89 | PKA | No direct effect on cAMP | Blocks downstream effects of cAMP | [8][9] |
Table 2: Effect on Sperm Motility (Progressive Motility)
| Compound | Target | Expected Effect on Motility | Observed Effect on Motility (% Increase from Baseline) | Citation |
| RS-25344 | PDE4 | Increase | Significant Increase | [1][10] |
| Vehicle | None | No Change | No significant change | [11] |
| 8-methoxy-isobutyl-methylxanthine (PDE1 Inhibitor) | PDE1 | No significant effect | No significant change | [10] |
| Sildenafil (PDE5 Inhibitor) | PDE5 | No significant effect | No significant change at physiological concentrations | [11] |
Table 3: Effect on Eosinophil Chemotaxis
| Compound | Target | Expected Effect on Chemotaxis | Observed Effect (% Inhibition) | Citation |
| RS-25344 | PDE4 | Inhibition | Significant Inhibition | [10] |
| Vehicle | None | No Change | No significant change | [12] |
| Forskolin | Adenylyl Cyclase | Inhibition | Significant Inhibition | [2] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A PDE4 Inhibitor and its Enantiomers | TCI Deutschland GmbH [tcichemicals.com]
- 4. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A specific pattern of phosphodiesterases controls the cAMP signals generated by different Gs-coupled receptors in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and induction of cyclic AMP phosphodiesterase (PDE4) in rat pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of motility and acrosome reaction in human spermatozoa: differential activation by type-specific phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of phosphodiesterase type 5 inhibitors on sperm motility and acrosome reaction: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of eosinophil chemotaxis by chronic blockade of nitric oxide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphorylation Dramatically Increases Sensitivity to RS-25344 Hydrochloride: A Comparative Guide for PDE4D3 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of drug-target interactions is paramount. This guide provides a comparative analysis of RS-25344 hydrochloride, a potent phosphodiesterase 4 (PDE4) inhibitor, and its heightened sensitivity following target phosphorylation. We delve into the experimental data, provide detailed protocols for key assays, and compare its performance with other notable PDE4 inhibitors.
Phosphorylation of the cAMP-specific phosphodiesterase PDE-4D3 by protein kinase A (PKA) has been shown to induce a significant conformational change in the enzyme. This alteration not only increases the maximum velocity (Vmax) of the enzyme but also dramatically enhances its sensitivity to certain inhibitors. Notably, the sensitivity of phosphorylated PDE-4D3 to inhibition by this compound increases by approximately 100-fold. This phenomenon provides a basis for a novel pharmacological strategy targeting the activated, phosphorylated state of PDE4D3, which is implicated in inflammatory responses.
Comparative Analysis of PDE4 Inhibitors
| Inhibitor | Target | IC50 (Non-phosphorylated) | IC50 (Phosphorylated) | Fold Increase in Sensitivity | Selectivity |
| This compound | PDE4D3 | Not explicitly stated | Significantly lower than non-phosphorylated form | ~100-fold | High for PDE4 over PDE1, PDE2, and PDE3. IC50s: PDE4 (0.28 nM), PDE1 (>100 µM), PDE2 (160 µM), PDE3 (330 µM)[1]. |
| Rolipram (B1679513) | PDE4D | ~240 nM[2][3] | Known to be more sensitive | Data not available | Selective for PDE4. |
| Cilomilast | PDE4 | ~110-120 nM[4][5] | Data not available | Data not available | Selective for PDE4. |
Signaling Pathway and Mechanism of Action
The enhanced sensitivity of this compound towards phosphorylated PDE4D3 is rooted in the intricate regulation of the cAMP signaling pathway.
Caption: PKA-mediated phosphorylation of PDE4D3 enhances its sensitivity to RS-25344.
Experimental Protocols
Reproducing and building upon existing research requires meticulous attention to experimental detail. Below are protocols for the key assays discussed in this guide.
In Vitro Phosphorylation of PDE4D3 by PKA
This protocol is adapted from a method for phosphorylating a PDE4D3 peptide and can be optimized for the full-length protein.[6]
Materials:
-
Recombinant full-length PDE4D3 enzyme
-
Catalytic subunit of Protein Kinase A (PKA)
-
PKA Kinase Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (for tracking phosphorylation)
-
p81 phosphocellulose paper
-
75 mM phosphoric acid
Procedure:
-
Prepare the phosphorylation reaction mixture in the PKA Kinase Buffer. For a 50 µL reaction, combine:
-
Incubate the reaction mixture at 30°C for 15-30 minutes.[6]
-
To stop the reaction, an aliquot can be spotted onto p81 phosphocellulose paper.
-
Wash the p81 paper five times with 75 mM phosphoric acid and once with 95% ethanol to remove unincorporated ATP.[6]
-
Air-dry the filters and quantify the incorporated radioactivity using liquid scintillation counting to confirm phosphorylation.
-
For subsequent inhibition assays, a non-radioactive phosphorylation reaction should be performed under the same conditions.
PDE4D3 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring PDE activity and inhibition.
Materials:
-
Non-phosphorylated and PKA-phosphorylated PDE4D3 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
PDE inhibitors (this compound, Rolipram, Cilomilast) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the PDE inhibitors in DMSO.
-
In the microplate wells, add 2 µL of the diluted inhibitors. For control wells, add 2 µL of DMSO.
-
Add 18 µL of either non-phosphorylated or phosphorylated PDE4D3 enzyme solution in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of FAM-cAMP solution (final concentration ~100 nM) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for comparing the sensitivity of PDE4 inhibitors to phosphorylated and non-phosphorylated PDE4D3.
Caption: Experimental workflow for comparative analysis of PDE4 inhibitors.
Conclusion
The phosphorylation-dependent increase in sensitivity of PDE4D3 to this compound presents a compelling avenue for the development of highly selective and potent anti-inflammatory therapeutics. By targeting the activated state of the enzyme, it may be possible to achieve greater efficacy and potentially a wider therapeutic window compared to inhibitors that do not discriminate between the phosphorylation states of their targets. Further research to elucidate the precise structural basis for this enhanced affinity and to conduct direct comparative studies with other PDE4 inhibitors on phosphorylated PDE4D3 is warranted to fully exploit this promising therapeutic strategy.
References
- 1. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rolipram | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. PKA-phosphorylation of PDE4D3 facilitates recruitment of the mAKAP signalling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation and activation of a cAMP-specific phosphodiesterase by the cAMP-dependent protein kinase. Involvement of serine 54 in the enzyme activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RS-25344 Hydrochloride Analogs: A Structural Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS-25344 hydrochloride and its analogs, focusing on their structural activity relationships (SAR) as potent and selective inhibitors of phosphodiesterase 4 (PDE4). The information presented herein is intended to inform researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.
RS-25344, a pyridopyrimidinedione derivative, has been identified as a highly potent and selective inhibitor of the PDE4 enzyme, with a particular affinity for the PDE4D3 isoform.[1] The inhibition of PDE4, which is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), leads to an increase in intracellular cAMP levels. This elevation in cAMP has been shown to mediate a wide range of anti-inflammatory responses, making PDE4 inhibitors attractive therapeutic candidates for various inflammatory diseases.[2][3]
The development of RS-25344 and its analogs stems from earlier research on quinazolinedione compounds, such as nitraquazone (B1200208).[4][5] Extensive medicinal chemistry efforts have explored the modification of the core heterocyclic structure and its substituents to optimize potency, selectivity, and pharmacokinetic properties.[4]
Structural Activity Relationship (SAR) Analysis
The core structure of RS-25344, a pyridopyrimidinedione, is a critical determinant of its PDE4 inhibitory activity. Structure-activity relationship studies on the broader class of nitraquazone and related analogs have revealed key insights into the molecular features that govern their interaction with the PDE4 active site.
A pivotal publication by Alvarez et al. (1995) laid the groundwork for understanding the SAR of this class of compounds. Their work demonstrated that RS-25344 is a potent inhibitor of PDE4D3 and that its inhibitory activity is significantly enhanced upon phosphorylation of the enzyme.[1] This suggests that the inhibitor preferentially binds to the activated conformation of the enzyme.
The general structure of RS-25344 analogs can be divided into three main components: the pyridopyrimidinedione core, the substituent at the N-1 position (typically a substituted phenyl ring), and the substituent at the N-3 position (a pyridinylmethyl group in the case of RS-25344).
Key Structural Features Influencing Activity:
-
Pyridopyrimidinedione Core: This heterocyclic system is essential for activity. Simplified analogs containing a single pyrimidinedione ring have been synthesized, but they generally exhibit lower potency compared to the fused pyridopyrimidinedione scaffold.[5]
-
N-1 Phenyl Substituent: The nature and position of substituents on the phenyl ring at the N-1 position are crucial for potency. In nitraquazone, the prototypical quinazolinedione, a 3-nitro group was found to be important. For RS-25344 and its analogs, the electronic and steric properties of this substituent significantly impact the inhibitory activity.
-
N-3 Substituent: The 4-pyridinylmethyl group at the N-3 position of RS-25344 contributes to its high affinity. Modifications in this region can modulate both potency and selectivity.
Comparative Performance Data
| Compound | Target Enzyme | Pre-Phosphorylation IC50 (nM) | Post-Phosphorylation IC50 (nM) | Fold Increase in Sensitivity |
| RS-25344 | PDE4D3 | ~30 | ~0.3 | ~100-fold |
| RS-33793 | PDE4D3 | ~100 | ~0.3 | ~330-fold |
Data extracted from Alvarez et al., 1995.[1]
This table clearly demonstrates that phosphorylation of the PDE4D3 enzyme dramatically increases its sensitivity to inhibition by both RS-25344 and its analog, RS-33793.[1] This finding is critical for understanding the mechanism of action and for the design of future analogs that may target the activated state of the enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of PDE4 inhibitors like RS-25344 and its analogs.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PDE4.
Principle:
The assay quantifies the hydrolysis of radiolabeled [3H]cAMP to [3H]AMP by the PDE4 enzyme. The inhibitory potency of a test compound is determined by its ability to reduce the amount of [3H]AMP produced. A common method involves using [3H]rolipram or [3H]piclamilast in a radioligand binding assay to assess inhibitor binding to the high-affinity rolipram (B1679513) binding site (HARBS) and low-affinity rolipram binding site (LARBS) on the PDE4 enzyme.[6]
Materials:
-
Purified recombinant human PDE4 enzyme (specific isoforms, e.g., PDE4D3)
-
[3H]cAMP (radiolabeled substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (RS-25344 analogs) and a reference inhibitor (e.g., rolipram)
-
Scintillation cocktail
-
Microplates (96-well or 384-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a microplate, add the diluted compounds, the purified PDE4 enzyme, and the assay buffer.
-
Initiate the enzymatic reaction by adding [3H]cAMP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Separate the unreacted [3H]cAMP from the product, [3H]AMP, typically using an ion-exchange resin or column chromatography.
-
Add a scintillation cocktail to the wells containing the [3H]AMP.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Cellular cAMP Accumulation Assay
This cell-based assay measures the ability of a PDE4 inhibitor to increase intracellular cAMP levels.
Principle:
Inhibition of PDE4 in intact cells prevents the degradation of cAMP, leading to its accumulation. This increase in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.[2][7]
Materials:
-
A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs) or a transfected cell line like HEK293)
-
Cell culture medium and supplements
-
Adenylyl cyclase activator (e.g., forskolin)
-
Test compounds (RS-25344 analogs) and a reference inhibitor
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in a microplate and allow them to adhere and grow overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or a vehicle control for a specified period (e.g., 30-60 minutes).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's protocol.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RS-25344 Hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of RS-25344 hydrochloride, a compound intended for research purposes only.
Prudent management of chemical waste is a critical component of responsible research. All laboratory personnel must be trained in proper waste handling and disposal procedures.[1] This document serves as a supplement to your institution's Chemical Hygiene Plan and should be used in conjunction with established safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[3] In case of a spill, prevent the material from entering drains and ventilate the area.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Waste Identification and Labeling:
-
Any material contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.[4][5]
-
As soon as a container is designated for this compound waste, it must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4] Chemical abbreviations are not acceptable.[4]
-
-
Container Selection and Management:
-
Use a dedicated, leak-proof waste container made of a material compatible with the chemical.[2][4]
-
Keep the waste container tightly sealed at all times, except when adding waste.[1][2][6] Funnels should not be left in the container opening.[2]
-
Store the waste container in a designated, well-ventilated, and cool, dry area away from heat or ignition sources.[3][7] Ensure the container is stored in secondary containment to prevent spills.[1]
-
-
Waste Segregation:
-
Disposal of Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][2][4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2][4]
-
After triple-rinsing, the container can be managed for disposal as non-hazardous waste, though it is best to reuse the container for compatible waste if possible.[4] Deface the original label before disposal.[1]
-
-
Arranging for Final Disposal:
-
Once the waste container is full (not exceeding 90% capacity[6]), contact your institution's EHS department to schedule a pickup.[4][5]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are trained and it is part of an established institutional protocol.[2] Most hazardous waste is sent to a permitted treatment, storage, and disposal facility.[5]
-
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [4][5] |
| Container Type | Compatible, leak-proof, with a tightly fitting cap | [2][4] |
| Labeling | "Hazardous Waste" and full chemical name | [1][4] |
| Storage | Segregated, in secondary containment, cool, dry, and well-ventilated area | [1][3] |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste | [1][2][4] |
| Final Disposal | Through institutional Environmental Health and Safety (EHS) office | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
